2,2-Difluoro-1,3-benzodioxol-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-1,3-benzodioxol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-7(9)11-5-3-1-2-4(10)6(5)12-7/h1-3,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLKNZQTCHZQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299766 | |
| Record name | 2,2-Difluoro-1,3-benzodioxol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126120-86-3 | |
| Record name | 2,2-Difluoro-1,3-benzodioxol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126120-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-1,3-benzodioxol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole and its Derivatives
An Important Note on 2,2-Difluoro-1,3-benzodioxol-4-ol: Publicly available scientific literature and chemical databases contain limited to no specific information regarding the synthesis, properties, or direct applications of this compound. Therefore, this guide focuses on the core chemical structure, 2,2-Difluoro-1,3-benzodioxole , and its key derivatives that are well-documented. This information provides a foundational understanding for researchers, scientists, and drug development professionals interested in this chemical class.
The 2,2-difluoro-1,3-benzodioxole moiety is a crucial building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1][2][3] The inclusion of fluorine atoms imparts unique electronic properties, enhancing metabolic stability and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the core compound's structure, properties, synthesis, and the characteristics of its important derivatives.
Core Compound: 2,2-Difluoro-1,3-benzodioxole
The foundational compound for this class is 2,2-Difluoro-1,3-benzodioxole, also known as 1,2-(Difluoromethylenedioxy)benzene.
-
Structure:
Physicochemical Properties
The physical and chemical properties of 2,2-Difluoro-1,3-benzodioxole and one of its key derivatives are summarized below.
| Property | 2,2-Difluoro-1,3-benzodioxole | 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde |
| CAS Number | 1583-59-1[5] | 119895-68-0 |
| Appearance | Colorless to light yellow clear liquid | Liquid |
| Boiling Point | 129 - 130 °C | Not specified |
| Density | 1.422 g/mL at 25 °C | 1.423 g/mL at 25 °C |
| Refractive Index | n20/D 1.5000[5] | n20/D 1.497 |
| Flash Point | 32 °C / 89.6 °F | 91.1 °C / 196.0 °F |
| Storage Temperature | Not specified | -20°C |
Synthesis Protocols
The synthesis of the 2,2-difluoro-1,3-benzodioxole core structure is a key step for obtaining its various derivatives. The following protocols are based on patented chemical processes.
This process describes the preparation of 2,2-Difluoro-1,3-benzodioxole via a chlorine-fluorine exchange reaction.[2]
Materials:
-
2,2-Dichloro-1,3-benzodioxole (1.18 mol, 226 g)
-
Anhydrous Potassium Fluoride (KF) (3.61 mol, 210 g), dried in vacuum at 150°C
-
Tetramethylene sulfone (solvent)
-
Glass three-necked round bottom flask with stirrer, condenser, and heating
-
Water
Procedure:
-
Charge the flask with anhydrous KF and 2,2-dichloro-1,3-benzodioxole.[2]
-
Heat the mixture to 140°C with continuous stirring.[2]
-
Monitor the reaction progress using gas chromatography (GC) at regular intervals.[2]
-
Continue the reaction for approximately 8 hours, or until the conversion of the starting material is 100%.[2]
-
After completion, cool the reaction mixture.[2]
-
Add 2000 g of water to dissolve the salts and the tetramethylene sulfone.[2]
-
The organic phase, consisting mainly of 2,2-difluoro-1,3-benzodioxole, will separate.[2]
-
Purify the product by distillation.[2]
This method outlines the synthesis of the 4-formyl derivative from 4-bromomethyl-2,2-difluoro-1,3-benzodioxole.[7]
Materials:
-
Crude 4-bromomethyl-2,2-difluoro-1,3-benzodioxole (117 g)
-
Urotropin (120 g)
-
Water (250 ml)
-
Hydrochloric acid (120 ml) in 150 ml of water
Procedure:
-
Add the crude 4-bromomethyl-2,2-difluoro-1,3-benzodioxole to a mixture of urotropin in water.[7]
-
Heat the mixture under reflux for 3 hours.[7]
-
Following the reflux period, add the hydrochloric acid solution.[7]
-
(Further processing and purification steps would be required to isolate the final aldehyde product).
Key Derivatives and Their Significance
The versatility of the 2,2-difluoro-1,3-benzodioxole core allows for functionalization at various positions, leading to a range of derivatives with applications in research and development.
References
- 1. 2,2-Difluoro-4-cyano-1,3-benzodioxole | 161886-18-6 | Benchchem [benchchem.com]
- 2. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 3. 4-Ethynyl-2,2-difluoro-1,3-benzodioxole [myskinrecipes.com]
- 4. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2-Difluoro-1,3-benzodioxole 97 1583-59-1 [sigmaaldrich.com]
- 6. 2,2-Difluoro-1,3-benzodioxole 97 1583-59-1 [sigmaaldrich.com]
- 7. prepchem.com [prepchem.com]
The Unexplored Potential of 2,2-Difluoro-1,3-benzodioxol-4-ol: A Technical Overview of a Scaffold with Significant Biological Promise
For the attention of: Researchers, Scientists, and Drug Development Professionals
Issued: November 2025
Abstract
This technical guide addresses the biological activity of 2,2-Difluoro-1,3-benzodioxol-4-ol. A comprehensive review of publicly available scientific literature and databases reveals a significant lack of direct studies on this specific molecule. Consequently, this document provides an in-depth analysis of the biological activities associated with its core scaffold, 2,2-Difluoro-1,3-benzodioxole, and the broader class of 1,3-benzodioxole derivatives. By examining the established pharmacological and agrochemical significance of structurally related compounds, this paper aims to highlight the potential therapeutic and industrial applications of this compound and to stimulate future research into its specific biological profile. This guide summarizes known quantitative data for related compounds, outlines relevant experimental protocols, and presents logical frameworks for the synthesis and potential mechanisms of action of benzodioxole derivatives.
Introduction: The Significance of the 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole moiety is a privileged heterocyclic structure found in numerous naturally occurring and synthetic compounds with a wide array of biological activities.[1] Its derivatives have been extensively explored in medicinal chemistry and agrochemical research, leading to the development of important therapeutic agents and crop protection products.[2][3] The introduction of a difluoromethylene group at the 2-position to form the 2,2-difluoro-1,3-benzodioxole core can significantly enhance metabolic stability and modulate electronic properties, making it an attractive scaffold for modern drug discovery.[4]
While research into various substituted 2,2-difluoro-1,3-benzodioxoles is ongoing, there is a conspicuous absence of data on the 4-hydroxy substituted analogue, this compound. This document serves to bridge this knowledge gap by providing a comprehensive overview of the known biological landscape of its parent and related structures.
The 2,2-Difluoro-1,3-benzodioxole Core: A Key Building Block
The 2,2-difluoro-1,3-benzodioxole scaffold is a versatile intermediate in the synthesis of a range of biologically active molecules.[5][6] Its utility is well-documented in both the pharmaceutical and agrochemical industries.[7]
Pharmaceutical Applications
A notable application of the 2,2-difluoro-1,3-benzodioxole moiety is in the development of small molecule chaperones. For instance, this core structure is present in drugs like Lumacaftor and Tezacaftor, which are used in the treatment of cystic fibrosis.[4] These drugs function by correcting the folding of a mutant protein, thereby restoring its function.[4] The benzodioxole group plays a crucial role in the binding of these drugs to the target protein.[4]
Furthermore, the parent compound, 2,2-Difluoro-1,3-benzodioxole, is utilized in the synthesis of inhibitors for Kv3 potassium channels and renin, highlighting its importance in developing treatments for neurological disorders and hypertension, respectively.[6]
Agrochemical Applications
In the field of agriculture, 2,2-difluoro-1,3-benzodioxole is a key intermediate in the production of modern crop protection agents.[3] Derivatives of this scaffold have been investigated for their potential as fungicides and insecticides.[5]
Biological Activities of 1,3-Benzodioxole Derivatives
The broader family of 1,3-benzodioxole derivatives has been shown to exhibit a diverse range of biological activities. These findings provide a strong rationale for investigating the potential of this compound.
Anti-Tumor Activity
Several 1,3-benzodioxole derivatives have demonstrated promising anti-tumor properties.[2] These compounds can induce apoptosis and inhibit enzymes crucial for cancer cell proliferation.[2] Some have been shown to enhance the efficacy of existing arsenical-based cancer treatments by improving their pharmacokinetic profiles.[2] While a study on a series of synthesized 1,3-benzodioxoles did not show cytotoxic effects at a concentration of 10-4 M, other research has identified peptidyl-like derivatives with IC50 values in the micromolar range against tumor cell lines.[8][9]
Anti-Hyperlipidemia and Antioxidant Effects
Synthetic 1,3-benzodioxole-based fibrate derivatives have been evaluated for their ability to lower plasma lipid levels.[2] Certain compounds in this class exhibited significant reductions in triglycerides, total cholesterol, and low-density lipoprotein cholesterin in animal models of hyperlipidemia.[2] Additionally, some derivatives have demonstrated notable antioxidant and anti-inflammatory activities.[2]
Cyclooxygenase (COX) Inhibition
A study focused on newly synthesized benzodioxole derivatives identified compounds with inhibitory activity against COX-1 and COX-2 enzymes.[10] The most potent compound against COX-1 had an IC50 of 0.725 µM, while another compound showed activity against both enzymes with IC50 values of 1.12 µM (COX-1) and 1.3 µM (COX-2).[10]
Table 1: Quantitative Data for Selected Biologically Active Benzodioxole Derivatives
| Compound Class | Target/Activity | Measurement | Value | Reference |
| Benzodioxole Acetic Acid Derivative | COX-1 Inhibition | IC50 | 0.725 µM | [10] |
| Benzodioxole Aryl Acetate Derivative | COX-1 Inhibition | IC50 | 1.12 µM | [10] |
| Benzodioxole Aryl Acetate Derivative | COX-2 Inhibition | IC50 | 1.3 µM | [10] |
| Peptidyl-like Benzodioxole Derivative | Anti-tumor | IC50 | Micromolar range | [9] |
Experimental Protocols
While no specific protocols for this compound are available, the following methodologies have been employed in the evaluation of related benzodioxole derivatives and serve as a valuable reference for future studies.
Synthesis of Benzodioxole Derivatives
The general synthesis of benzodioxole derivatives often involves the reaction of a catechol with a suitable electrophile. For the synthesis of 2,2-disubstituted 1,3-benzodioxoles, ketones or aldehydes can be reacted with catechol in the presence of a catalyst.[3] The synthesis of the 2,2-difluoro-1,3-benzodioxole core is typically achieved through the reaction of 2,2-dichloro-1,3-benzodioxole with a fluorinating agent such as potassium fluoride.[3][7]
Caption: General synthetic logic for this compound.
In Vitro Cytotoxicity Assays
The cytotoxic activity of benzodioxole derivatives against various cancer cell lines has been evaluated using standard methods such as the MTS assay.[10] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Caption: Workflow for a typical in vitro cytotoxicity assay.
Enzyme Inhibition Assays
The inhibitory activity of benzodioxole derivatives against enzymes like COX-1 and COX-2 can be determined using commercially available screening kits.[10] These assays typically measure the formation of a colored product resulting from the enzymatic reaction, and the inhibition is quantified by a decrease in color intensity.[10]
Potential Signaling Pathways and Mechanisms of Action
Given the diverse biological activities of its structural analogs, this compound could potentially interact with multiple signaling pathways. The presence of the hydroxyl group at the 4-position could introduce new hydrogen bonding capabilities, potentially leading to novel target interactions or altered selectivity compared to other derivatives.
Based on the activities of related compounds, potential mechanisms of action for this compound could include:
-
Enzyme Inhibition: Direct inhibition of enzymes such as cyclooxygenases, kinases, or phosphatases involved in disease progression.
-
Protein-Protein Interaction Modulation: Acting as a molecular chaperone to correct protein misfolding or disrupting pathological protein-protein interactions.
-
Receptor Binding: Agonistic or antagonistic activity at various cellular receptors.
Caption: Potential mechanisms of action for this compound.
Conclusion and Future Directions
While there is currently no direct experimental data on the biological activity of this compound, the extensive body of research on the 2,2-difluoro-1,3-benzodioxole and 1,3-benzodioxole scaffolds strongly suggests that it is a compound of significant interest for biological investigation. The proven utility of this core in pharmaceuticals and agrochemicals, combined with the diverse activities of its derivatives, provides a solid foundation for future research.
It is recommended that future studies focus on the synthesis of this compound and its subsequent evaluation in a battery of in vitro and in vivo assays to elucidate its biological profile. Key areas of investigation should include its potential as an anti-cancer agent, an anti-inflammatory compound, and a modulator of key enzymatic pathways. Such research will be crucial in unlocking the potential of this unexplored molecule.
References
- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 2. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 3. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 5. nbinno.com [nbinno.com]
- 6. 2,2-Difluoro-1,3-benzodioxole | 1583-59-1 [chemicalbook.com]
- 7. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 8. Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2-difluoro-1,3-benzodioxole scaffold is a privileged structural motif in medicinal chemistry and agrochemical research. The incorporation of the difluoromethylene group (-CF2-) into the benzodioxole ring system imparts unique electronic properties and metabolic stability, making its derivatives attractive candidates for the development of novel therapeutic agents and crop protection agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 2,2-difluoro-1,3-benzodioxole derivatives, with a particular focus on analogs exhibiting fungicidal and anticancer properties. While specific data on 2,2-difluoro-1,3-benzodioxol-4-ol derivatives remain limited in publicly available literature, this guide extrapolates from closely related analogs to provide a foundational understanding for researchers in the field.
Synthesis of the 2,2-Difluoro-1,3-benzodioxole Core
The foundational step in the synthesis of various derivatives is the construction of the 2,2-difluoro-1,3-benzodioxole core. A common and effective method involves the reaction of catechol with a suitable geminal difluorinating agent.
General Synthetic Workflow
Spectroscopic Characterization of 2,2-Difluoro-1,3-benzodioxol-4-ol: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data expected for 2,2-Difluoro-1,3-benzodioxol-4-ol. Due to the limited availability of experimental data for this specific compound, this document presents a detailed analysis of closely related analogues: 2,2-Difluoro-1,3-benzodioxole and 1,3-Benzodioxol-4-ol . The guide includes a summary of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in clear, tabular formats for comparative analysis. Furthermore, it outlines detailed, generalized experimental protocols for these spectroscopic techniques, applicable to the analysis of the title compound and its derivatives. Visual workflows for each spectroscopic method are provided to illustrate the logical progression of sample analysis.
Introduction
2,2-Difluoro-1,3-benzodioxole derivatives are a class of compounds with significant potential in pharmaceutical and agrochemical research. The introduction of fluorine atoms can modulate the lipophilicity, metabolic stability, and binding affinity of molecules. Spectroscopic analysis is crucial for the unambiguous identification and characterization of these compounds. This guide addresses the need for detailed spectroscopic information on this compound by providing a thorough examination of its core structural motifs through the analysis of key analogues.
Spectroscopic Data of Analogues
In the absence of specific experimental data for this compound, the following sections present the available spectroscopic data for the closely related compounds: 2,2-Difluoro-1,3-benzodioxole and 1,3-Benzodioxol-4-ol.
Spectroscopic Data of 2,2-Difluoro-1,3-benzodioxole
Table 1: NMR Spectroscopic Data for 2,2-Difluoro-1,3-benzodioxole
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 13C | Data not available | - | - | - |
| 19F | Data not available | - | - | - |
Table 2: IR Spectroscopic Data for 2,2-Difluoro-1,3-benzodioxole
| Wavenumber (cm-1) | Functional Group |
| Specific peak data not available. FTIR spectra are available for viewing in spectral databases.[1] | C-H aromatic, C=C aromatic, C-O, C-F |
Table 3: Mass Spectrometry Data for 2,2-Difluoro-1,3-benzodioxole
| m/z | Relative Intensity (%) | Ion |
| Specific fragmentation data not available. | - | [M]+• |
Spectroscopic Data of 1,3-Benzodioxol-4-ol
Table 4: NMR Spectroscopic Data for 1,3-Benzodioxol-4-ol
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 13C | Data not available in tabular format. A 13C NMR spectrum is available for this compound.[2] | - | - | - |
Table 5: IR Spectroscopic Data for 1,3-Benzodioxol-4-ol
| Wavenumber (cm-1) | Functional Group |
| Specific peak data not available. A vapor phase IR spectrum is available.[2] | O-H, C-H aromatic, C=C aromatic, C-O |
Table 6: Mass Spectrometry Data for 1,3-Benzodioxol-4-ol
| m/z | Relative Intensity (%) | Ion |
| Specific fragmentation data not available in tabular format. GC-MS data is available.[2] | - | [M]+• |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR, IR, and MS spectra for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's sample gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire a proton (¹H) NMR spectrum. This typically involves a short pulse sequence and a few scans.
-
For carbon (¹³C) NMR, a longer acquisition time with more scans is necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
-
For fluorine (¹⁹F) NMR, a specific probe tuning is required. Acquisition parameters are generally similar to ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
-
Identify characteristic absorption bands (e.g., O-H stretch for the hydroxyl group, C=C stretches for the aromatic ring, C-F stretches, and C-O stretches).
-
Compare the observed frequencies with correlation tables to aid in functional group identification.
-
Mass Spectrometry (MS)
-
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
The solvent should be compatible with the ionization technique and the chromatographic method if applicable.
-
Ensure the sample is free of non-volatile salts or buffers, which can interfere with the ionization process.
-
-
Data Acquisition:
-
The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatograph (LC-MS).
-
In the ion source, the sample molecules are ionized (e.g., by protonation to form [M+H]⁺ or deprotonation to form [M-H]⁻ in ESI).
-
The ions are then transferred into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of ions at each m/z value.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed.
-
-
Data Analysis:
-
The resulting mass spectrum shows the relative abundance of different ions.
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain information about the structure of the molecule. The fragments correspond to stable pieces of the original molecule.
-
Visualization of Experimental Workflows
The following diagrams illustrate the generalized workflows for the spectroscopic techniques described above.
References
solubility and stability of 2,2-Difluoro-1,3-benzodioxol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available physicochemical properties, with a focus on the predicted solubility and stability of 2,2-Difluoro-1,3-benzodioxol-4-ol. Due to the limited publicly available data for this specific molecule, this guide leverages data from structurally similar compounds, namely 2,2-Difluoro-1,3-benzodioxole and its derivatives, to provide informed predictions. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into the handling, formulation, and analytical characterization of this compound. Detailed experimental protocols for determining solubility and stability are also provided to guide further investigation.
Introduction
2,2-Difluoro-1,3-benzodioxole derivatives are a class of compounds of significant interest in the pharmaceutical and agrochemical industries. The incorporation of the difluorinated dioxole ring can modulate the lipophilicity, metabolic stability, and bioavailability of parent molecules. This compound, in particular, possesses a hydroxyl group that can serve as a key interaction point with biological targets or as a site for further chemical modification. A thorough understanding of its solubility and stability is paramount for its successful application in research and development. This guide aims to consolidate the available information and provide a predictive assessment of these critical parameters.
Physicochemical Properties
Table 1: Physicochemical Properties of 2,2-Difluoro-1,3-benzodioxole and Related Compounds
| Property | 2,2-Difluoro-1,3-benzodioxole | 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde | Predicted for this compound |
| CAS Number | 1583-59-1[1][2][3] | 119895-68-0 | 154594-31-7 |
| Molecular Formula | C7H4F2O2[1][2][3] | C8H4F2O3 | C7H4F2O3 |
| Molecular Weight | 158.10 g/mol [1][2][3] | 186.11 g/mol | 174.10 g/mol |
| Appearance | Colorless to light yellow liquid/oil[4] | Liquid | Likely a solid at room temperature due to the hydroxyl group enabling hydrogen bonding. |
| Boiling Point | 129 - 130 °C[5] | Not available | Expected to be significantly higher than the parent compound due to hydrogen bonding. |
| Density | 1.303 g/mL at 25 °C[1][3] | 1.423 g/mL at 25 °C | Likely higher than the parent compound. |
| Flash Point | 32 °C[5] | 91.1 °C | Not available. |
| Storage | 2-8°C[1][6] | -20°C | Cool, dry place, protected from light. |
Solubility Profile (Predicted)
The solubility of a compound is a critical factor in its biological activity and formulation. Based on the structure of this compound, a qualitative solubility profile can be predicted. The presence of the polar hydroxyl group is expected to increase its solubility in polar solvents compared to the parent compound, 2,2-Difluoro-1,3-benzodioxole.
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Low to moderate | The hydroxyl group will enhance aqueous solubility through hydrogen bonding, but the fluorinated benzodioxole core remains largely hydrophobic. |
| Methanol, Ethanol | Soluble[6] | The compound is expected to be readily soluble in polar protic solvents due to the ability to form hydrogen bonds. |
| Chloroform | Soluble[6] | The overall molecule has significant non-polar character, suggesting solubility in chlorinated solvents. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for polar organic compounds. |
| Acetonitrile | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |
Stability Profile (Predicted)
The stability of a compound under various conditions is crucial for its storage, handling, and formulation. The 2,2-difluoro-1,3-benzodioxole moiety is generally considered to be chemically robust.
Table 3: Predicted Stability of this compound
| Condition | Predicted Stability | Rationale and Potential Degradation Pathways |
| Thermal | Moderately stable. | The compound is expected to be stable at ambient temperatures. At elevated temperatures, decomposition may occur. The parent compound, 2,2-Difluoro-1,3-benzodioxole, is noted to be stable under normal conditions[5]. |
| Acidic (Aqueous) | Potentially unstable. | The dioxole ring may be susceptible to acid-catalyzed hydrolysis to form the corresponding catechol. |
| Basic (Aqueous) | Potentially unstable. | The phenolic hydroxyl group can be deprotonated, which may increase susceptibility to oxidation. |
| Oxidative | Susceptible to oxidation. | The phenolic hydroxyl group is prone to oxidation, which could lead to the formation of quinone-type structures. |
| Photostability | Potentially sensitive to light. | Aromatic compounds, especially those with hydroxyl groups, can be susceptible to photodegradation. Storage in light-resistant containers is recommended. |
Experimental Protocols
To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination: Shake-Flask Method
This method is the gold standard for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed, clear glass vial.
-
Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. Subsequently, the supernatant is clarified by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.
Caption: Workflow for solubility determination using the shake-flask method.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.
Methodology:
-
Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: The stock solution is diluted into various stress condition solutions:
-
Acidic: e.g., 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic: e.g., 0.1 M NaOH at room temperature.
-
Oxidative: e.g., 3% H2O2 at room temperature.
-
Thermal: The stock solution is heated (e.g., 60°C).
-
Photolytic: The stock solution is exposed to UV and visible light as per ICH Q1B guidelines.
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: The samples are analyzed by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Mass spectrometry can be used to identify the structure of the degradants.
-
Data Evaluation: The percentage of the remaining parent compound and the formation of degradation products are plotted over time to determine the degradation rate.
Caption: General workflow for conducting forced degradation studies.
Conclusion
While direct experimental data on the solubility and stability of this compound is currently lacking in the public domain, a predictive assessment based on the known properties of structurally related compounds provides a valuable starting point for researchers. The presence of the hydroxyl group is anticipated to enhance its solubility in polar solvents relative to its parent scaffold, while also introducing potential liabilities to oxidative and pH-dependent degradation. The experimental protocols outlined in this guide provide a clear path forward for the empirical determination of these critical parameters, which will be essential for the successful development of this promising compound in pharmaceutical and other applications.
References
- 1. 2,2-二氟-1,3-苯并二氧杂环戊烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-Difluoro-1,3-benzodioxole 97 1583-59-1 [sigmaaldrich.com]
- 4. 2,2-Difluoro-1,3-benzodioxole 1583-59-1 | 東京化成工業株式会社 [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. 2,2-Difluoro-1,3-benzodioxole CAS#: 1583-59-1 [m.chemicalbook.com]
Unlocking New Frontiers in Research: A Technical Guide to 2,2-Difluoro-1,3-benzodioxol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2-difluoro-1,3-benzodioxole scaffold has emerged as a privileged structural motif in medicinal and agricultural chemistry. The incorporation of the difluoromethylenedioxy group often imparts favorable physicochemical and pharmacological properties, such as enhanced metabolic stability, increased bioavailability, and improved target-binding affinity. This in-depth guide focuses on a specific, yet underexplored, derivative: 2,2-Difluoro-1,3-benzodioxol-4-ol . The strategic placement of a hydroxyl group on this fluorinated scaffold presents a wealth of opportunities for developing novel therapeutic agents and specialized chemical probes. The phenolic hydroxyl group can act as a key hydrogen bond donor/acceptor, a potent antioxidant moiety, or a versatile synthetic handle for further molecular elaboration. This document serves as a comprehensive resource, detailing its synthesis, potential research applications, and methodologies for its investigation.
Physicochemical Properties of the Core Scaffold
| Property | Value | Reference |
| CAS Number | 1583-59-1 | [1] |
| Molecular Formula | C₇H₄F₂O₂ | [1] |
| Molecular Weight | 158.10 g/mol | [1] |
| Appearance | Colorless liquid | |
| Density | 1.303 g/mL at 25 °C | |
| Refractive Index | n20/D 1.444 | |
| Storage Temperature | 2-8°C |
Synthesis and Characterization
The synthesis of this compound is not explicitly detailed in current literature. However, a plausible multi-step synthetic pathway can be proposed based on established organic chemistry methodologies. The primary challenge lies in the regioselective introduction of the hydroxyl group at the C-4 position. A feasible approach involves the synthesis of a 4-substituted precursor, such as an amine or a halide, followed by conversion to the phenol.
Proposed Synthetic Pathway
A logical synthetic route begins with the formation of the core 2,2-difluoro-1,3-benzodioxole ring, followed by functionalization.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
1. Synthesis of 2,2-Difluoro-1,3-benzodioxole (Core Intermediate)
This protocol is adapted from patented industrial processes.[2][3]
-
Materials: 2,2-Dichloro-1,3-benzodioxole, anhydrous potassium fluoride (KF), potassium hydrogen fluoride (KHF₂), and a high-boiling point solvent (e.g., tetramethylene sulfone/sulfolane).
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, charge anhydrous KF (e.g., 3.0-3.5 molar equivalents) and a catalytic amount of KHF₂ (e.g., 0.01-0.05 molar equivalents) into the solvent.
-
Add 2,2-dichloro-1,3-benzodioxole (1.0 molar equivalent).
-
Heat the reaction mixture with vigorous stirring to 140-160°C.
-
Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 7-10 hours.
-
After completion, cool the mixture and add water to dissolve the inorganic salts.
-
The organic phase, primarily consisting of 2,2-difluoro-1,3-benzodioxole, will separate.
-
Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 2,2-difluoro-1,3-benzodioxole. A yield of approximately 83% can be expected.[2]
-
2. Conversion of 4-Amino-2,2-difluoro-1,3-benzodioxole to this compound (via Diazotization)
This is a standard procedure for converting aromatic amines to phenols.[4][5]
-
Materials: 4-Amino-2,2-difluoro-1,3-benzodioxole, sodium nitrite (NaNO₂), sulfuric acid (H₂SO₄), water, ice.
-
Procedure:
-
Dissolve the 4-amino precursor in a dilute aqueous solution of sulfuric acid, cooling the mixture in an ice bath to 0-5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
To hydrolyze the diazonium salt, gently heat the solution. The evolution of nitrogen gas will be observed. Continue heating until gas evolution ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target phenol.
-
Potential Research Applications
The unique combination of a phenolic hydroxyl group and a difluorobenzodioxole core suggests numerous avenues for research and development.
Pharmaceutical Applications
The parent benzodioxole scaffold is present in numerous bioactive molecules.[6] The introduction of the 2,2-difluoro moiety is a known strategy to enhance metabolic stability and target engagement.[7] The 4-hydroxyl group adds a critical pharmacophoric feature.
-
Enzyme Inhibition: Phenolic compounds are well-documented inhibitors of various enzymes.[8][9][10] The hydroxyl group can act as a hydrogen bond donor or acceptor, anchoring the molecule within an enzyme's active site. Potential targets include:
-
Cyclooxygenases (COX-1/COX-2): Benzodioxole derivatives have been synthesized and evaluated as COX inhibitors for anti-inflammatory applications.[11]
-
Carbonic Anhydrases (CAs): Phenols are a known class of CA inhibitors, with applications in treating glaucoma, edema, and certain cancers.[10][12]
-
α-Amylase and α-Glucosidase: Inhibition of these enzymes is a key strategy for managing type 2 diabetes. Benzodioxole derivatives have shown potent inhibitory activity.[10]
-
Kinases and Phosphatases: The hydroxyl group can interact with key residues in the ATP-binding pocket or active sites of these signaling proteins.
-
-
Antioxidant and Neuroprotective Agent: Phenols are classic antioxidants, capable of scavenging reactive oxygen species (ROS). This property is crucial for applications in neurodegenerative diseases (e.g., Parkinson's, Alzheimer's) and other conditions linked to oxidative stress.
-
Antimicrobial and Antifungal Agents: Benzodioxole derivatives have demonstrated significant antimicrobial and antifungal properties.[13] The related compound, Fludioxonil, which contains the difluorobenzodioxole core, is an effective fungicide.[2] this compound should be screened against a panel of pathogenic bacteria and fungi.
-
Anticancer Agents: The benzodioxole moiety has been incorporated into compounds with cytotoxic effects against various cancer cell lines.[6][11] The phenolic group could enhance this activity through mechanisms like inducing apoptosis or inhibiting cancer-related enzymes.
Agrochemical Applications
Building on the known fungicidal activity of related compounds like Fludioxonil, this compound is a prime candidate for development as a novel agrochemical.[2] Its derivatives could be explored as fungicides, herbicides, or insecticides.
Synthetic Chemistry Building Block
The phenolic hydroxyl group is a versatile functional group for further chemical modification, making this compound a valuable intermediate.
Caption: Synthetic utility of the phenolic hydroxyl group.
Quantitative Data on Related Compounds
The following table summarizes biological activity data for derivatives of the 2,2-difluoro-1,3-benzodioxole scaffold, highlighting the potential of this chemical class.
| Compound Class | Target/Activity | Quantitative Data (IC₅₀/CC₅₀/MIC) | Reference |
| Benzodioxole Carboxamide Derivatives | α-Amylase Inhibition | IC₅₀ = 2.57 µg/mL and 4.28 µg/mL for lead compounds | [10] |
| Benzodioxole Carboxamide Derivatives | Anticancer (HeLa, HepG2 cell lines) | IC₅₀ = 26.59–65.16 µM for lead compound | [10] |
| Benzodioxole Aryl Acetate/Acid Derivatives | COX Enzyme Inhibition | Selective inhibition of COX-2 over COX-1 demonstrated | [11] |
| Benzodioxole Aryl Acetate/Acid Derivatives | Anticancer (HeLa cells) | CC₅₀ = 219 µM for most potent compound | [11] |
| Spirooxindole-Benzodioxole Hybrids | α-Glucosidase & α-Amylase Inhibition | Potent inhibition observed, comparable to acarbose | [8] |
| 1,3-Benzodioxole Peptidyl Derivatives | Antimicrobial (Bacillus subtilis) | Growth promotion observed | [13] |
Mandatory Visualizations and Workflows
General Workflow for Biological Screening
The following diagram illustrates a typical workflow for evaluating the biological activity of this compound.
Caption: A generalized workflow for screening novel compounds.
Conclusion and Future Directions
This compound represents a promising, yet largely unexplored, molecule with significant potential in drug discovery and agrochemical research. The combination of the metabolically robust difluorobenzodioxole core with a synthetically versatile and pharmacophorically important phenolic hydroxyl group makes it an attractive target for synthesis and biological evaluation.
Future research should focus on:
-
Optimizing the Synthesis: Developing a high-yield, scalable synthetic route to make the compound readily accessible.
-
Broad Biological Screening: Evaluating its activity against a wide range of biological targets, including kinases, proteases, microbial strains, and cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Utilizing the phenolic hydroxyl group as a synthetic handle to generate a library of derivatives (e.g., ethers, esters) to probe the SAR and identify more potent and selective compounds.
-
In Vivo Evaluation: Advancing promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This technical guide provides a solid foundation and a strategic roadmap for researchers to unlock the full potential of this compound and its future derivatives.
References
- 1. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-Difluoro-4-cyano-1,3-benzodioxole | 161886-18-6 | Benchchem [benchchem.com]
- 3. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. flexiprep.com [flexiprep.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Phenols and Polyphenols as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]
The Emergence of a Key Scaffold: A Technical Guide to 2,2-Difluoro-1,3-benzodioxol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2-difluoro-1,3-benzodioxole moiety is a critical structural motif in modern medicinal chemistry and agrochemical design. Its incorporation into molecules can significantly enhance metabolic stability, modulate lipophilicity, and improve target engagement. While the parent compound, 2,2-difluoro-1,3-benzodioxole, has a documented history of synthesis and application, the specific derivative, 2,2-Difluoro-1,3-benzodioxol-4-ol, represents a key, albeit less directly chronicled, intermediate for further functionalization. This technical guide provides a comprehensive overview of the likely synthetic pathways leading to this important molecule, drawing upon established methodologies for analogous compounds. It also details the known history of the core benzodioxole structure and presents relevant experimental protocols and data for the synthesis of its foundational precursor.
Discovery and History of the 2,2-Difluoro-1,3-benzodioxole Core
Synthetic Pathways
Two primary logical synthetic routes to this compound are proposed based on existing chemical literature for similar structures.
Synthesis from Pyrogallol
This approach is analogous to the synthesis of other 4-hydroxy-1,3-benzodioxole derivatives. It involves the direct reaction of pyrogallol (1,2,3-trihydroxybenzene) with a suitable difluoromethylene source.
Caption: Proposed synthesis of this compound from pyrogallol.
Functionalization of 2,2-Difluoro-1,3-benzodioxole
This strategy involves the synthesis of the parent 2,2-difluoro-1,3-benzodioxole followed by the introduction of a hydroxyl group at the 4-position. A potential, albeit multi-step, route could involve formylation followed by a Baeyer-Villiger oxidation.
Caption: Multi-step synthesis via functionalization of the parent benzodioxole.
Experimental Protocols
While a specific protocol for this compound is not published, the following detailed experimental procedures for the synthesis of the crucial precursor, 2,2-Difluoro-1,3-benzodioxole, are adapted from patent literature.
Synthesis of 2,2-Dichloro-1,3-benzodioxole (Intermediate)
-
Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and gas inlet is charged with 1,3-benzodioxole and a suitable solvent such as benzotrifluoride.
-
Initiation: A radical initiator (e.g., azobisisobutyronitrile - AIBN) is added to the mixture.
-
Chlorination: Chlorine gas is bubbled through the solution at a controlled rate while maintaining the reaction temperature between 80-100 °C.
-
Work-up: Upon completion of the reaction (monitored by GC), the solvent is removed under reduced pressure to yield crude 2,2-dichloro-1,3-benzodioxole, which can be used in the next step without further purification.
Synthesis of 2,2-Difluoro-1,3-benzodioxole
-
Reaction Setup: A three-necked round-bottom flask fitted with a mechanical stirrer, condenser, and thermometer is charged with anhydrous potassium fluoride (KF) and a catalyst, such as potassium hydrogen fluoride (KHF₂). A high-boiling polar aprotic solvent like sulfolane is added.
-
Addition of Dichloro-intermediate: Crude 2,2-dichloro-1,3-benzodioxole is added to the stirred suspension.
-
Reaction: The mixture is heated to 140-160 °C and maintained at this temperature for several hours. The progress of the reaction is monitored by gas chromatography.
-
Isolation and Purification: After completion, the reaction mixture is cooled and water is added to dissolve the inorganic salts. The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The crude product is then purified by fractional distillation under reduced pressure.
Quantitative Data
The following table summarizes typical reaction parameters and yields for the synthesis of 2,2-Difluoro-1,3-benzodioxole as reported in the patent literature.
| Parameter | Value | Reference |
| Starting Material | 2,2-Dichloro-1,3-benzodioxole | US Patent 5,432,290 |
| Fluorinating Agent | Potassium Fluoride (KF) | US Patent 5,432,290 |
| Catalyst | Potassium Hydrogen Fluoride (KHF₂) | US Patent 5,432,290 |
| Solvent | Sulfolane | US Patent 5,432,290 |
| Reaction Temperature | 140-160 °C | US Patent 5,432,290 |
| Reaction Time | 7-8 hours | US Patent 5,432,290 |
| Yield | ~83% | US Patent 5,432,290 |
Biochemical Pathways
Interestingly, a biochemical route to hydroxylated derivatives of 2,2-difluoro-1,3-benzodioxole has been described. The bacterium Pseudomonas putida F1 is capable of oxidizing the parent compound to a mixture of 4- and 5-hydroxy derivatives. This enzymatic hydroxylation highlights the feasibility of accessing the 4-hydroxy isomer.
Caption: Biodegradation pathway of 2,2-Difluoro-1,3-benzodioxole by P. putida F1.
Conclusion
This compound is a valuable synthetic intermediate whose utility can be inferred from the broader application of functionalized benzodioxoles in drug discovery and development. While its direct synthesis and history are not explicitly detailed in readily accessible literature, logical synthetic routes can be proposed based on established chemical principles and analogous transformations. The detailed protocols for the synthesis of the parent 2,2-difluoro-1,3-benzodioxole provide a solid foundation for researchers aiming to prepare this and other functionalized derivatives. The exploration of both chemical and biochemical routes to this molecule opens up diverse possibilities for its incorporation into novel and potent bioactive compounds. Further research into the direct and efficient synthesis of this compound would be a valuable contribution to the field of medicinal chemistry.
Theoretical Analysis of 2,2-Difluoro-1,3-benzodioxole Derivatives: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2,2-Difluoro-1,3-benzodioxol-4-ol and its derivatives. While direct computational studies on this specific molecule are not extensively available in public literature, this paper outlines the established in silico techniques and protocols used for the analysis of related benzodioxole compounds. The content herein is designed to equip researchers and drug development professionals with a robust framework for conducting their own theoretical investigations into the structural, electronic, and pharmacokinetic properties of this important chemical scaffold. The benzodioxole moiety is a key component in various bioactive compounds, and its fluorinated analogues often exhibit enhanced drug-target interactions and metabolic stability.[1][2] This guide serves as a foundational resource for leveraging computational chemistry to accelerate the discovery and development of novel therapeutics based on the 2,2-Difluoro-1,3-benzodioxole core.
Introduction to the 2,2-Difluoro-1,3-benzodioxole Scaffold
The 2,2-difluoro-1,3-benzodioxole ring system is a significant structural motif in medicinal chemistry and agrochemicals.[1] The inclusion of gem-difluoro substitution on the dioxole bridge can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These characteristics make fluorinated benzodioxoles attractive building blocks for the design of novel therapeutic agents.[2] For instance, the difluoro-1,3-benzodioxol-5-yl group is a key component in small molecule chaperones like Lumacaftor and Tezacaftor, which are used in the treatment of cystic fibrosis.[1] A thorough theoretical understanding of the structure, electronics, and reactivity of this compound is therefore crucial for the rational design of new and improved derivatives.
Physicochemical and Structural Data of Related Benzodioxoles
While specific experimental or calculated data for this compound is sparse, the following table summarizes key properties of the parent molecule, 2,2-Difluoro-1,3-benzodioxole, to provide a baseline for computational studies.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O₂ | [3] |
| Molecular Weight | 158.10 g/mol | [3] |
| CAS Number | 1583-59-1 | [3] |
| Physical Form | Liquid | [4] |
| Density | 1.303 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.444 | [4] |
| SMILES | FC1(F)Oc2ccccc2O1 | [4] |
| InChI | 1S/C7H4F2O2/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4H | [4] |
| InChIKey | DGCOGZQDAXUUBY-UHFFFAOYSA-N | [4] |
Methodologies for Theoretical Investigation
A robust theoretical study of this compound would typically involve a multi-faceted computational approach. The following protocols, based on common practices in computational chemistry for small organic molecules, are recommended.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a widely used and reliable method for investigating the structural and electronic properties of molecules.[5]
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Methodology:
-
Geometry Optimization: The molecular structure of this compound should be optimized to find its lowest energy conformation. A common and effective combination of functional and basis set for this purpose is B3LYP/6-311G(d,p).[5]
-
Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.
-
Electronic Property Calculation:
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) should be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, such as hyperconjugation and steric effects.
-
Mulliken Charge Distribution: Calculation of atomic charges can help in understanding the polarity of the molecule and its interaction with other molecules.[5]
-
-
In Silico Pharmacokinetic (ADME) and Druglikeness Prediction
To assess the potential of this compound and its derivatives as drug candidates, various in silico models can be employed.
-
Software: SwissADME, Schrodinger Suite, or other ADME prediction tools.
-
Methodology:
-
Lipophilicity Calculation: The partition coefficient (logP) is a key determinant of a drug's absorption and distribution. Various computational models can be used to predict this value.
-
Aqueous Solubility: Predicting the solubility of the compound in water is crucial for its bioavailability.
-
Druglikeness Evaluation: Rules such as Lipinski's Rule of Five can be applied to assess the druglikeness of the molecule based on its physicochemical properties.
-
ADME Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of the molecule can be predicted to identify potential pharmacokinetic challenges.[5]
-
Visualizing Theoretical Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate a typical workflow for a theoretical study and the conceptual relationship between a molecule's electronic properties and its reactivity.
Caption: Workflow for a theoretical study of a small molecule.
Caption: Relationship between electronic properties and reactivity.
Conclusion
This whitepaper provides a foundational guide for conducting theoretical studies on this compound and its analogues. By employing the outlined quantum chemical and in silico methodologies, researchers can gain significant insights into the structure-property relationships of this important chemical scaffold. The systematic application of these computational techniques will undoubtedly facilitate the rational design and development of novel, more effective therapeutic agents and other specialized chemicals. The provided workflows and conceptual diagrams serve as a practical starting point for researchers embarking on the computational analysis of this and related molecular systems.
References
- 1. 2,2-Difluoro-4-cyano-1,3-benzodioxole | 161886-18-6 | Benchchem [benchchem.com]
- 2. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 3. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-Difluoro-1,3-benzodioxole 97 1583-59-1 [sigmaaldrich.com]
- 5. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,2-Difluoro-1,3-benzodioxol-4-ol from Pyrogallol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,2-Difluoro-1,3-benzodioxol-4-ol, a valuable building block in medicinal chemistry and drug development. The synthesis commences with pyrogallol, which undergoes a three-step reaction sequence involving the formation of a cyclic carbonate intermediate, followed by chlorination and subsequent fluorination. This application note outlines the reaction parameters, purification methods, and expected yields for each step, and includes a comprehensive table of quantitative data and a visual representation of the synthetic workflow.
Introduction
Fluorinated benzodioxole moieties are of significant interest in the pharmaceutical industry due to their ability to enhance metabolic stability and improve the pharmacokinetic profiles of drug candidates. The target compound, this compound, incorporates both the difluorinated dioxole ring and a free hydroxyl group, making it a versatile intermediate for further chemical modifications. The synthetic route described herein utilizes the readily available starting material, pyrogallol, and proceeds through a robust and scalable three-step process.
Synthetic Pathway Overview
The synthesis of this compound from pyrogallol is proposed to proceed via the following three steps:
-
Carbonate Formation: Pyrogallol is reacted with a phosgene equivalent, such as triphosgene, to form the cyclic intermediate, 4-hydroxy-1,3-benzodioxol-2-one.
-
Chlorination: The cyclic carbonate is then chlorinated using a reagent like phosphorus pentachloride to yield 2,2-dichloro-1,3-benzodioxol-4-ol.
-
Fluorination: The final step involves the fluorination of the dichloro-intermediate using a fluoride source, such as potassium fluoride, to produce the desired this compound.
Data Presentation
| Step | Reactant(s) | Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| 1 | Pyrogallol | Triphosgene, Triethylamine | Dichloromethane | 0 to rt | 4 | 4-hydroxy-1,3-benzodioxol-2-one | ~85 |
| 2 | 4-hydroxy-1,3-benzodioxol-2-one | Phosphorus pentachloride | Toluene | 110 | 6 | 2,2-dichloro-1,3-benzodioxol-4-ol | ~75 |
| 3 | 2,2-dichloro-1,3-benzodioxol-4-ol | Potassium fluoride, Potassium hydrogen fluoride | Sulfolane | 140-160 | 8 | This compound | ~80 |
Experimental Protocols
Step 1: Synthesis of 4-hydroxy-1,3-benzodioxol-2-one
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with pyrogallol (1.0 eq) and dichloromethane. The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: Triethylamine (2.2 eq) is added to the solution. A solution of triphosgene (0.4 eq) in dichloromethane is then added dropwise via the dropping funnel over 1 hour, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-hydroxy-1,3-benzodioxol-2-one.
Step 2: Synthesis of 2,2-dichloro-1,3-benzodioxol-4-ol
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 4-hydroxy-1,3-benzodioxol-2-one (1.0 eq) and toluene.
-
Reagent Addition: Phosphorus pentachloride (1.1 eq) is added portion-wise to the stirred solution.
-
Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 6 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into ice-water. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography to yield 2,2-dichloro-1,3-benzodioxol-4-ol.
Step 3: Synthesis of this compound
-
Reaction Setup: A three-necked round-bottom flask fitted with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with 2,2-dichloro-1,3-benzodioxol-4-ol (1.0 eq), anhydrous potassium fluoride (2.5 eq), and potassium hydrogen fluoride (0.1 eq).[1][2]
-
Solvent Addition: Sulfolane is added to the flask.
-
Reaction: The mixture is heated to 140-160 °C with vigorous stirring for 8 hours.[1]
-
Work-up and Purification: The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The final product, this compound, is purified by distillation or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Safety Precautions
This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood.
-
Triphosgene: Highly toxic and corrosive. Handle with extreme care and appropriate personal protective equipment (PPE).
-
Phosphorus pentachloride: Corrosive and reacts violently with water.
-
Potassium fluoride and Potassium hydrogen fluoride: Toxic and corrosive. Avoid contact with skin and eyes.
-
Sulfolane: High-boiling solvent. Ensure adequate ventilation when heating.
-
Dichloromethane and Toluene: Volatile and flammable organic solvents.
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The described three-step synthesis provides a reliable method for the preparation of this compound from pyrogallol. The protocol is suitable for laboratory-scale synthesis and has the potential for optimization and scale-up for applications in drug discovery and development. The use of a cyclic carbonate intermediate allows for the efficient introduction of the dichloro- and subsequently the difluoro-functionalities at the 2-position of the benzodioxole ring.
References
Application Notes and Protocols for 2,2-Difluoro-1,3-benzodioxol-4-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2-difluoro-1,3-benzodioxol-4-ol as a key intermediate in organic synthesis, with a particular focus on its application in the development of pharmaceutical agents. Detailed experimental protocols and data are provided to facilitate its use in a research and development setting.
Introduction
This compound is a versatile fluorinated building block that has gained significant interest in medicinal chemistry. The presence of the difluorinated dioxole ring can impart favorable pharmacological properties to a molecule, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. This document outlines the synthetic utility of this compound, with a focus on its O-alkylation to form aryl ethers, a common structural motif in biologically active compounds.
Applications in Drug Discovery
The 2,2-difluoro-1,3-benzodioxole moiety is a key component in several drug candidates and approved therapeutic agents. A notable example is its role as a core structural element in the development of melatonin receptor agonists, such as Tasimelteon, which is used for the treatment of non-24-hour sleep-wake disorder.[1][2] The synthesis of such compounds often involves the O-alkylation of this compound to introduce a side chain that is crucial for receptor binding and activation.
Melatonin Receptor Agonists
Tasimelteon and related compounds act as agonists at the melatonin receptors MT1 and MT2, which are G-protein coupled receptors (GPCRs) involved in regulating circadian rhythms.[1][2][3] By mimicking the action of endogenous melatonin, these drugs can help to normalize sleep patterns.[1] The 2,2-difluoro-1,3-benzodioxole core is a key pharmacophore that contributes to the high affinity and selectivity of these compounds for the melatonin receptors.
Experimental Protocols
The following sections provide detailed experimental protocols for key transformations involving this compound.
General O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an alkyl halide.[4] In the context of this compound, this reaction allows for the introduction of various alkyl or substituted alkyl side chains at the 4-position.
Reaction Scheme:
Protocol:
-
Deprotonation: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile) is added a base (1.1 - 1.5 eq.) at room temperature. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). The mixture is stirred for 30-60 minutes to ensure complete formation of the corresponding phenoxide.
-
Alkylation: The alkylating agent (e.g., an alkyl bromide or iodide, 1.1 - 1.5 eq.) is added to the reaction mixture.
-
Reaction Monitoring: The reaction is heated to an appropriate temperature (typically between 60-100 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired O-alkylated product.
Quantitative Data:
The following table summarizes typical reaction conditions and yields for the Williamson ether synthesis with this compound and various alkylating agents.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl bromide | K₂CO₃ | DMF | 80 | 6 | 85-95 |
| Benzyl bromide | K₂CO₃ | Acetonitrile | 70 | 4 | 90-98 |
| 1-Bromo-3-chloropropane | Cs₂CO₃ | DMF | 90 | 8 | 80-90 |
Mandatory Visualizations
Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for the Williamson ether synthesis of this compound derivatives.
Melatonin Receptor Signaling Pathway
The activation of melatonin receptors MT1 and MT2 by agonists like Tasimelteon initiates a cascade of intracellular signaling events.
Caption: Simplified signaling pathway of melatonin receptor agonists.[5][6][7][8]
Conclusion
This compound is a valuable synthetic intermediate for the preparation of biologically active molecules, particularly melatonin receptor agonists. The protocols and data presented herein provide a foundation for researchers to utilize this building block in their synthetic endeavors. The unique electronic properties conferred by the difluorinated dioxole ring make it an attractive scaffold for further exploration in drug discovery and development.
References
- 1. What is the mechanism of Tasimelteon? [synapse.patsnap.com]
- 2. Tasimelteon | C15H19NO2 | CID 10220503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanism of action of tasimelteon in non-24 sleep-wake syndrome: treatment for a circadian rhythm disorder in blind patients | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for the Purification of 2,2-Difluoro-1,3-benzodioxol-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 2,2-Difluoro-1,3-benzodioxol-4-ol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The protocols outlined below are based on established methodologies for the purification of phenolic and fluorinated aromatic compounds.
Introduction
This compound is a fluorinated phenolic compound of significant interest in medicinal chemistry and materials science. The presence of the difluorobenzodioxole moiety can enhance metabolic stability and binding affinity of target molecules. Achieving high purity of this intermediate is critical for the successful synthesis of downstream products and for ensuring reproducible biological and chemical results. These protocols describe two common and effective methods for purification: flash column chromatography and recrystallization.
Potential Impurities
The nature and quantity of impurities will depend on the synthetic route employed to prepare this compound. A common synthetic approach may involve the functionalization of 2,2-difluoro-1,3-benzodioxole. Potential impurities could include:
-
Unreacted Starting Materials: Such as 2,2-difluoro-1,3-benzodioxole or a functionalized precursor.
-
Isomeric Byproducts: Formation of the corresponding 5-hydroxy isomer.
-
Over-oxidation or Reduction Byproducts: Depending on the specific synthetic transformations.
-
Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.
A thorough understanding of the synthetic pathway is crucial for developing an effective purification strategy.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for separating compounds with different polarities. Given the phenolic nature of this compound, silica gel is a suitable stationary phase.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm particle size)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Flash chromatography system (e.g., Biotage, Teledyne ISCO) or glass column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection tubes or flasks
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Visualize the spots under a UV lamp. The desired product should be more polar than non-polar impurities. The optimal solvent system should give an Rf value of approximately 0.3 for the target compound.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by flushing with the initial mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A typical gradient might be from 5% to 40% ethyl acetate over 20-30 column volumes.
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation: Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase | Hexane / Ethyl Acetate Gradient |
| Typical Gradient | 5% to 40% Ethyl Acetate |
| Detection Method | TLC with UV visualization (254 nm) |
| Expected Rf | ~0.3 in 7:3 Hexane/Ethyl Acetate |
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.
Materials and Equipment:
-
Crude this compound (solid)
-
A selection of solvents for testing (e.g., toluene, hexanes, ethyl acetate, isopropanol, water)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Ice bath
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add a small amount of a different solvent to each test tube.
-
The ideal solvent will dissolve the compound when hot but not at room temperature or when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
A solvent pair (e.g., toluene-hexane or ethyl acetate-hexane) can also be used. The compound should be soluble in the first solvent and insoluble in the second.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Data Presentation: Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Toluene | Low | High | Good |
| Hexane | Insoluble | Low | - |
| Ethyl Acetate | Medium | High | Fair |
| Isopropanol | High | Very High | Poor |
| Toluene/Hexane | Low | High (in Toluene) | Excellent (on addition of Hexane) |
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Visualizations
Purification Workflow Diagram
The following diagram illustrates the logical flow of the purification process for this compound.
Caption: Purification workflow for this compound.
Application Notes and Protocols for the Analytical Characterization of 2,2-Difluoro-1,3-benzodioxol-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2,2-Difluoro-1,3-benzodioxol-4-ol. The protocols outlined below are based on established methods for the analysis of related benzodioxole derivatives and phenolic compounds, and can be adapted for the specific target compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound and its parent compound, 2,2-Difluoro-1,3-benzodioxole, is presented in Table 1. This data is crucial for sample handling, storage, and the development of analytical methods.
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | This compound | 2,2-Difluoro-1,3-benzodioxole | Data Source |
| Molecular Formula | C₇H₄F₂O₃ | C₇H₄F₂O₂ | Calculated |
| Molecular Weight | 174.10 g/mol | 158.10 g/mol | Calculated; |
| Appearance | Not specified; likely a solid | Colorless liquid | |
| Density | Not specified | 1.303 g/mL at 25 °C | |
| Refractive Index | Not specified | n20/D 1.444 | |
| Storage Temperature | Not specified | 2-8°C | |
| CAS Number | 126120-86-3 | 1583-59-1 |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the position of the fluorine and hydroxyl groups. Expected spectral data are inferred from the parent compound and general principles of NMR spectroscopy.
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H NMR | 9.0 - 10.0 | br s | Phenolic -OH |
| 6.8 - 7.2 | m | Aromatic protons | |
| ¹³C NMR | 140 - 150 | s | C-OH |
| 110 - 130 | m | Aromatic carbons | |
| 115 - 125 | t (¹JCF) | CF₂ | |
| ¹⁹F NMR | -50 to -70 | s | CF₂ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
A reference standard such as trifluoroacetic acid may be used.[1]
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3500 - 3200 (broad) | O-H stretch (phenolic) |
| 3100 - 3000 | C-H stretch (aromatic) |
| 1600 - 1450 | C=C stretch (aromatic) |
| 1250 - 1000 | C-O stretch and C-F stretch |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl, KBr) or in a suitable liquid cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) |
| [M]⁺ | 174.01 |
| [M+H]⁺ | 175.02 |
| [M-H]⁻ | 173.01 |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.
-
Instrumentation: Utilize a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
Given its phenolic nature, a reversed-phase HPLC method is suitable for the analysis of this compound.
Experimental Protocol: HPLC
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient elution is recommended for optimal separation.
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Monitor at multiple wavelengths, including 280 nm for the phenolic chromophore.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
-
Method Validation: The method should be validated for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines.
Experimental and Analytical Workflows
The characterization of this compound follows a logical workflow to ensure its identity, purity, and structure are correctly determined.
Caption: General analytical workflow for the characterization of this compound.
Potential Biological Activity and Signaling Pathway
While specific biological data for this compound is limited, related 1,3-benzodioxole derivatives have been investigated as potent auxin receptor agonists, promoting root growth.[2][3] The proposed mechanism involves the interaction with the TIR1 (Transport Inhibitor Response 1) auxin receptor, leading to the degradation of Aux/IAA transcriptional repressors and subsequent activation of auxin-responsive genes.
Caption: Proposed auxin signaling pathway for benzodioxole derivatives.
References
- 1. Polymethine Dyes Based on 2,2-Difluoro-1,3,2-dioxaborine: a Minireview | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 3. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,2-Difluoro-1,3-benzodioxole Derivatives in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,2-difluoro-1,3-benzodioxole scaffold is a valuable building block in modern medicinal chemistry. The incorporation of the difluorinated methylene group can significantly enhance metabolic stability and modulate the electronic properties of bioactive molecules. While extensive research has focused on derivatives substituted at the 5-position, leading to the development of approved drugs, there is a notable lack of specific data in the public domain regarding the direct applications of 2,2-Difluoro-1,3-benzodioxol-4-ol in medicinal chemistry.
This document provides an overview of the known applications of the broader 2,2-difluoro-1,3-benzodioxole class, alongside proposed synthetic protocols for this compound based on available precursors. This information is intended to serve as a foundational resource for researchers interested in exploring the potential of this specific scaffold.
Known Applications of the 2,2-Difluoro-1,3-benzodioxole Scaffold
The 2,2-difluoro-1,3-benzodioxole moiety is a key component in several significant therapeutic agents, most notably in the field of cystic fibrosis treatment.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators
The difluoro-1,3-benzodioxol-5-yl-cyclopropane carboxamide group is a critical pharmacophore in the CFTR modulators Lumacaftor and Tezacaftor.[1] These drugs function as small molecule chaperones, correcting the misfolding of the mutant CFTR protein and allowing it to traffic to the cell surface, thereby restoring its function.[1]
Table 1: Prominent Drugs Containing the 2,2-Difluoro-1,3-benzodioxole Moiety
| Drug Name | Therapeutic Indication | Mechanism of Action |
| Lumacaftor | Cystic Fibrosis | CFTR Corrector |
| Tezacaftor | Cystic Fibrosis | CFTR Corrector |
Other Potential Applications
The 2,2-difluoro-1,3-benzodioxole scaffold has been identified as a versatile intermediate for the synthesis of various pharmaceutical and agrochemical compounds.[2][3] It is utilized in the development of Kv3 inhibitors and renin inhibitors, highlighting its broader potential in medicinal chemistry.[4]
Proposed Synthetic Protocols for this compound
Protocol 1: Synthesis from 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde via Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation provides a potential route to convert the 4-formyl group to a formate ester, which can then be hydrolyzed to the desired 4-ol.[5][6][7][8]
Experimental Protocol:
-
Step 1: Baeyer-Villiger Oxidation
-
Dissolve 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude formate ester.
-
-
Step 2: Hydrolysis of the Formate Ester
-
Dissolve the crude formate ester in a mixture of methanol and water.
-
Add a base, such as sodium hydroxide or potassium carbonate (2-3 equivalents), and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
-
Caption: Proposed synthesis of this compound.
Protocol 2: Synthesis from 2,2-Difluoro-1,3-benzodioxole-4-carboxylic Acid via Curtius or Hofmann Rearrangement
An alternative approach involves the conversion of the 4-carboxylic acid to an amine via a rearrangement reaction, followed by diazotization and hydrolysis.
Experimental Protocol:
-
Step 1: Conversion of Carboxylic Acid to Amine (via Curtius or Hofmann Rearrangement)
-
Curtius Rearrangement:
-
Convert 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.
-
React the acyl chloride with sodium azide to form the acyl azide.
-
Heat the acyl azide in an inert solvent (e.g., toluene) to induce rearrangement to the isocyanate.
-
Hydrolyze the isocyanate with aqueous acid to yield 4-amino-2,2-difluoro-1,3-benzodioxole.
-
-
Hofmann Rearrangement:
-
Convert the carboxylic acid to the primary amide.
-
Treat the amide with a solution of bromine or N-bromosuccinimide in aqueous sodium hydroxide to yield the amine.
-
-
-
Step 2: Diazotization and Hydrolysis
-
Dissolve the 4-amino-2,2-difluoro-1,3-benzodioxole in an aqueous solution of a strong acid (e.g., sulfuric acid) at 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the crude product by column chromatography to afford this compound.
-
Caption: Alternative proposed synthesis of this compound.
Conclusion and Future Directions
The 2,2-difluoro-1,3-benzodioxole scaffold is a privileged motif in medicinal chemistry, with established roles in clinically important drugs. However, the specific derivative, this compound, remains largely unexplored within the public scientific domain. The synthetic pathways proposed in these notes, based on established organic chemistry principles, offer a starting point for the synthesis and subsequent investigation of this compound.
Future research efforts could focus on:
-
The development and optimization of synthetic routes to this compound.
-
The exploration of this molecule as a novel building block for the synthesis of new chemical entities.
-
The biological evaluation of derivatives of this compound across a range of therapeutic targets to uncover its potential pharmacological profile.
Such studies would be crucial in determining whether the 4-ol derivative can offer unique advantages in drug design, similar to its well-documented 5-substituted counterparts.
References
- 1. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 2. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 3. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 7. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
2,2-Difluoro-1,3-benzodioxol-4-ol: A Versatile Building Block for Next-Generation Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction:
2,2-Difluoro-1,3-benzodioxol-4-ol is a fluorinated aromatic building block of significant interest in the design and synthesis of modern agrochemicals. The incorporation of the difluorobenzodioxole moiety can enhance the metabolic stability, lipophilicity, and ultimately the biological efficacy of active ingredients. This key intermediate serves as a versatile scaffold for the development of a range of agrochemicals, most notably fungicides, by enabling the introduction of various pharmacophores at the 4-position. This document provides a comprehensive overview of its application, including detailed synthetic protocols, efficacy data of derived agrochemicals, and insights into their mode of action.
Key Applications in Agrochemicals
The primary application of the 2,2-difluoro-1,3-benzodioxole scaffold in agrochemicals is in the development of fungicides. The phenylpyrrole fungicide, 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile, commercially known as Fludioxonil, stands as a prominent example of a successful agrochemical derived from this structural class.
Fludioxonil: A Case Study
Fludioxonil is a non-systemic fungicide with a broad spectrum of activity, widely used for seed treatment and foliar applications on a variety of crops, including cereals, fruits, and vegetables.[1] It is particularly effective against a range of fungal pathogens such as those from the genera Fusarium, Rhizoctonia, Alternaria, and Botrytis cinerea.[1]
Mode of Action:
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy of Fludioxonil against various plant pathogenic fungi, presented as the effective concentration required to inhibit 50% of mycelial growth (EC50).
| Fungal Species | Crop(s) Affected | EC50 (µg/mL) | Reference |
| Botrytis cinerea (sensitive isolates) | Grapes, Strawberries, Vegetables | 0.009 - 0.089 | [1] |
| Botrytis cinerea (highly resistant isolates) | Grapes, Strawberries, Vegetables | 0.95 - 10.44 | [1] |
| Aspergillus flavus | Maize | 0.06 - 0.11 | [2] |
| Cylindrocarpon destructans | Various | < 0.15 (conidium germination) | [3] |
| Fusarium pseudograminearum | Wheat | 0.0165 - 0.1789 | [4] |
Experimental Protocols
Synthesis of 2,2-Difluoro-1,3-benzodioxole
The precursor for this compound is 2,2-difluoro-1,3-benzodioxole. A common industrial synthesis involves the fluorination of 2,2-dichloro-1,3-benzodioxole.
Protocol 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole
-
Reaction: Fluorination of 2,2-dichloro-1,3-benzodioxole using potassium fluoride.
-
Reagents:
-
2,2-dichloro-1,3-benzodioxole
-
Anhydrous Potassium Fluoride (KF)
-
Potassium Hydrogen Fluoride (KHF2) (catalyst)
-
Tetramethylene sulfone (solvent)
-
-
Procedure:
-
In a three-necked round bottom flask equipped with a mechanical stirrer, condenser, and thermometer, charge anhydrous potassium fluoride (2.0-2.5 molar equivalents), potassium hydrogen fluoride (0.1-0.2 molar equivalents), and tetramethylene sulfone.
-
Heat the mixture to 140°C with stirring.
-
Slowly add 2,2-dichloro-1,3-benzodioxole (1.0 molar equivalent) to the reaction mixture.
-
Maintain the reaction at 140-160°C for 6-8 hours, monitoring the progress by Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts.
-
Separate the organic layer.
-
Purify the crude product by distillation to yield 2,2-difluoro-1,3-benzodioxole.[5]
-
-
Expected Yield: Approximately 83%.[5]
Synthesis Workflow for 2,2-Difluoro-1,3-benzodioxole
Caption: An alternative multi-step synthesis of 2,2-Difluoro-1,3-benzodioxole starting from catechol.
Synthesis of this compound
A plausible synthetic route to the target building block involves the diazotization of the corresponding 4-amino derivative.
Protocol 2: Synthesis of this compound
-
Reaction: Diazotization of 4-amino-2,2-difluoro-1,3-benzodioxole followed by hydrolysis.
-
Reagents:
-
4-Amino-2,2-difluoro-1,3-benzodioxole
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Water
-
-
Procedure:
-
Dissolve 4-amino-2,2-difluoro-1,3-benzodioxole in a dilute aqueous solution of hydrochloric or sulfuric acid at 0-5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
Slowly heat the reaction mixture to 50-60°C. Nitrogen gas will evolve.
-
Maintain the temperature until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Logical Flow for the Synthesis of this compound
Caption: Key steps in the synthesis of the target building block from its amino precursor.
Synthesis of Agrochemicals from this compound Derivatives
The 4-hydroxy group of the title compound can be further functionalized to introduce the desired pharmacophore. A key intermediate for the synthesis of Fludioxonil is 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde.
Protocol 3: Synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde (via Oxidation of the corresponding alcohol)
-
Reaction: Oxidation of 2,2-difluoro-1,3-benzodioxol-4-yl)methanol.
-
Reagents:
-
(2,2-difluoro-1,3-benzodioxol-4-yl)methanol
-
Pyridinium chlorochromate (PCC) or other mild oxidizing agent
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve (2,2-difluoro-1,3-benzodioxol-4-yl)methanol in dichloromethane.
-
Add pyridinium chlorochromate in one portion.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to yield 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde.
-
Protocol 4: Synthesis of 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile (Fludioxonil)
-
Reaction: Van Leusen pyrrole synthesis from 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde.
-
Reagents:
-
2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH) or another suitable base
-
Dimethoxyethane (DME) / Ethanol
-
-
Procedure:
-
To a stirred suspension of sodium hydride in a mixture of dimethoxyethane and ethanol at 0°C, add a solution of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde and tosylmethyl isocyanide in dimethoxyethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile.
-
Signaling Pathway Disruption by Fludioxonil
Caption: Simplified signaling pathway showing the inhibitory effect of Fludioxonil on fungal osmotic stress response.
Conclusion
This compound and its derivatives are valuable building blocks for the synthesis of novel agrochemicals. The presence of the difluorinated dioxole ring imparts desirable physicochemical properties that can translate to enhanced biological activity and metabolic stability. The successful commercialization of Fludioxonil demonstrates the potential of this scaffold in developing effective and resilient crop protection agents. The synthetic protocols and efficacy data provided herein offer a foundation for further research and development of new agrochemicals based on this versatile chemical intermediate.
References
- 1. Characterization of the Field Fludioxonil Resistance and Its Molecular Basis in Botrytis cinerea from Shanghai Province in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Detection of fungicide resistance to fludioxonil and tebuconazole in Fusarium pseudograminearum, the causal agent of Fusarium crown rot in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
Experimental Protocols for Reactions Involving 2,2-Difluoro-1,3-benzodioxol-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis and subsequent reactions of 2,2-Difluoro-1,3-benzodioxol-4-ol, a key intermediate in the development of novel pharmaceutical and agrochemical agents. The protocols are designed to be clear and reproducible for researchers in organic synthesis and medicinal chemistry.
Synthesis of this compound
The synthesis of this compound can be achieved from commercially available starting materials. A plausible and efficient method involves the direct difluoromethylenation of pyrogallol. This approach is based on established procedures for the formation of the 2,2-difluoro-1,3-benzodioxole ring system from catechols.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Experimental Protocol:
A solution of pyrogallol (1 equivalent) in a suitable aprotic solvent, such as acetonitrile or DMF, is treated with a base (e.g., potassium carbonate, 2.5 equivalents). To this mixture, a geminal difluorinating agent like dibromodifluoromethane is added, and the reaction is heated. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction mixture is worked up by quenching with water, followed by extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel.
Table 1: Reagents and Typical Reaction Conditions for the Synthesis of this compound
| Reagent/Parameter | Condition |
| Starting Material | Pyrogallol |
| Difluorinating Agent | Dibromodifluoromethane (CBr₂F₂) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Acetonitrile or DMF |
| Temperature | 80-120 °C |
| Reaction Time | 4-12 hours |
| Work-up | Aqueous work-up and extraction |
| Purification | Column Chromatography |
O-Alkylation of this compound
The phenolic hydroxyl group of this compound can be readily alkylated under basic conditions to introduce a variety of side chains, a common strategy in drug discovery to modulate physicochemical properties and biological activity.
Reaction Scheme:
Figure 2: O-Alkylation of this compound.
Experimental Protocol:
To a solution of this compound (1 equivalent) in a polar aprotic solvent such as DMF or acetone, a suitable base (e.g., potassium carbonate or cesium carbonate, 1.5-2.0 equivalents) is added. The mixture is stirred at room temperature for a short period before the addition of the alkylating agent (R-X, where X is a leaving group such as Br, I, or OTs; 1.1-1.5 equivalents). The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the alkylating agent, until the starting material is consumed (monitored by TLC). The reaction is quenched with water and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
Table 2: Representative Conditions for O-Alkylation
| Parameter | Condition |
| Substrate | This compound |
| Alkylating Agent (R-X) | e.g., Benzyl bromide, Ethyl iodide |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | DMF or Acetone |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 2-24 hours |
| Yield | Typically > 80% |
Mitsunobu Reaction of this compound
The Mitsunobu reaction provides a powerful method for the conversion of the phenolic hydroxyl group to a variety of other functionalities, including esters and ethers, with inversion of configuration if a chiral alcohol is used as the nucleophile. The electron-withdrawing nature of the 2,2-difluoro-1,3-benzodioxole moiety makes the phenolic proton sufficiently acidic for this reaction.
Reaction Scheme:
Figure 3: Mitsunobu reaction of this compound.
Experimental Protocol:
To a solution of this compound (1 equivalent), the desired alcohol (R-OH, 1.2 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, is added a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the product from triphenylphosphine oxide and other byproducts.
Table 3: General Protocol for the Mitsunobu Reaction
| Reagent/Parameter | Condition |
| Phenol | This compound |
| Nucleophile (R-OH) | Primary or secondary alcohol |
| Phosphine | Triphenylphosphine (PPh₃) |
| Azodicarboxylate | DEAD or DIAD |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Yield | Variable, typically 50-80% |
Data Presentation
Table 4: Summary of Expected Spectroscopic Data for a Representative O-Alkylated Product (4-Benzyloxy-2,2-difluoro-1,3-benzodioxole)
| Data Type | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.30 (m, 5H, Ar-H), 7.00-6.80 (m, 3H, Ar-H), 5.15 (s, 2H, -OCH₂Ph) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 150-140 (Ar-C), 136.5 (Ar-C), 128.7 (Ar-CH), 128.2 (Ar-CH), 127.5 (Ar-CH), 120-110 (Ar-CH), 118.0 (t, J = 290 Hz, -CF₂-), 71.0 (-OCH₂Ph) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -50 to -60 (s) |
| Mass Spec (ESI) | m/z [M+H]⁺ calculated for C₁₄H₁₀F₂O₃ |
Experimental Workflows
Workflow for O-Alkylation:
Figure 4: General workflow for the O-alkylation reaction.
Workflow for Mitsunobu Reaction:
Figure 5: General workflow for the Mitsunobu reaction.
Application Notes and Protocols for the Functionalization of the Aromatic Ring of 2,2-Difluoro-1,3-benzodioxol-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the aromatic ring of 2,2-Difluoro-1,3-benzodioxol-4-ol. This compound serves as a valuable scaffold in medicinal chemistry and materials science, and its functionalization allows for the exploration of structure-activity relationships and the development of novel molecules with tailored properties.
Overview of Functionalization Strategies
The aromatic ring of this compound possesses a hydroxyl group, which is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution reactions. This inherent reactivity can be harnessed for direct functionalization or may necessitate protection to achieve desired substitution patterns or to prevent side reactions. The primary strategies for functionalizing this aromatic ring include:
-
Direct Electrophilic Aromatic Substitution (EAS): Introduction of functional groups such as nitro, halo, and acyl moieties directly onto the electron-rich aromatic ring.
-
Protection of the Phenolic Hydroxyl Group: Temporarily masking the hydroxyl group to allow for a broader range of reaction conditions and to influence the regioselectivity of subsequent transformations.
-
Conversion to an Aryl Triflates for Cross-Coupling Reactions: Transformation of the hydroxyl group into a triflate, a versatile leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
The following sections provide detailed protocols for these key transformations.
Protection of the Phenolic Hydroxyl Group
Protection of the hydroxyl group can be crucial to prevent its interference in subsequent reactions, such as Grignard reactions or when using strong bases. Common protecting groups for phenols include ethers and silyl ethers.
Methyl Ether Protection
Methyl ethers are stable to a wide range of reagents. Deprotection is typically achieved using strong acids like boron tribromide.[1]
Protocol: Synthesis of 4-Methoxy-2,2-difluoro-1,3-benzodioxole
| Reagent/Solvent | Molar Equiv. | Amount |
| This compound | 1.0 | 1.0 g |
| Anhydrous Potassium Carbonate (K₂CO₃) | 1.5 | 1.18 g |
| Methyl Iodide (CH₃I) | 1.2 | 0.41 mL |
| Anhydrous Acetone | - | 20 mL |
Procedure:
-
To a stirred solution of this compound in anhydrous acetone, add anhydrous potassium carbonate.
-
Add methyl iodide dropwise to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Benzyl Ether Protection
Benzyl ethers are stable to many reagents and can be removed under mild hydrogenolysis conditions.
Protocol: Synthesis of 4-(Benzyloxy)-2,2-difluoro-1,3-benzodioxole
| Reagent/Solvent | Molar Equiv. | Amount |
| This compound | 1.0 | 1.0 g |
| Anhydrous Potassium Carbonate (K₂CO₃) | 1.5 | 1.18 g |
| Benzyl Bromide (BnBr) | 1.1 | 0.68 mL |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 15 mL |
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add anhydrous potassium carbonate.
-
Add benzyl bromide dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Direct Electrophilic Aromatic Substitution
The hydroxyl group directs electrophiles primarily to the ortho and para positions. As the para position is occupied by the dioxole ring fusion, substitution is expected at the positions ortho to the hydroxyl group.
Nitration
Nitration introduces a nitro group, a versatile functional group that can be further reduced to an amine.
Protocol: Regioselective ortho-Nitration of this compound
| Reagent/Solvent | Molar Equiv. | Amount |
| This compound | 1.0 | 1.0 g |
| Ammonium Nitrate (NH₄NO₃) | 2.0 | 0.92 g |
| Potassium Hydrogen Sulfate (KHSO₄) | 0.05 | 39 mg |
| Acetonitrile (CH₃CN) | - | 25 mL |
Procedure:
-
To a stirred solution of this compound in acetonitrile, add ammonium nitrate and potassium hydrogen sulfate.[2]
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.[2]
-
After completion, cool the reaction mixture and filter.[2]
-
Wash the residue with acetonitrile.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Halogenation
Halogenation introduces a halogen atom (Br, Cl, I), which can serve as a handle for subsequent cross-coupling reactions.
Protocol: ortho-Bromination of this compound
| Reagent/Solvent | Molar Equiv. | Amount |
| This compound | 1.0 | 1.0 g |
| N-Bromosuccinimide (NBS) | 1.1 | 1.02 g |
| Acetonitrile (CH₃CN) | - | 20 mL |
Procedure:
-
Dissolve this compound in acetonitrile in a flask protected from light.
-
Add N-Bromosuccinimide in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove succinimide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the brominated product.
Functionalization via Aryl Triflates and Cross-Coupling Reactions
Conversion of the phenolic hydroxyl group to a trifluoromethanesulfonate (triflate) group transforms it into an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Synthesis of 2,2-Difluoro-1,3-benzodioxol-4-yl trifluoromethanesulfonate
Protocol: Triflation of this compound
| Reagent/Solvent | Molar Equiv. | Amount |
| This compound | 1.0 | 1.0 g |
| Pyridine | 1.5 | 0.68 mL |
| Trifluoromethanesulfonic Anhydride (Tf₂O) | 1.1 | 1.0 mL |
| Dichloromethane (DCM) | - | 20 mL |
Procedure:
-
Dissolve this compound in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Add pyridine dropwise to the solution.
-
Slowly add trifluoromethanesulfonic anhydride to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with the addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aryl triflate.
Palladium-Catalyzed Cross-Coupling Reactions
The resulting aryl triflate is a versatile substrate for various palladium-catalyzed cross-coupling reactions.
This reaction forms a new carbon-carbon bond by coupling the aryl triflate with an organoboron reagent.[3][4]
Protocol: Suzuki-Miyaura Coupling of 2,2-Difluoro-1,3-benzodioxol-4-yl trifluoromethanesulfonate with Phenylboronic Acid
| Reagent/Solvent | Molar Equiv. | Amount |
| 2,2-Difluoro-1,3-benzodioxol-4-yl trifluoromethanesulfonate | 1.0 | 500 mg |
| Phenylboronic Acid | 1.2 | 225 mg |
| Pd(PPh₃)₄ | 0.03 | 53 mg |
| Potassium Carbonate (K₂CO₃) | 2.0 | 428 mg |
| 1,4-Dioxane/Water (4:1) | - | 10 mL |
Procedure:
-
In a reaction vessel, combine the aryl triflate, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 6-12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
This reaction couples the aryl triflate with a terminal alkyne to form an alkynylated aromatic compound.[5][6]
Protocol: Sonogashira Coupling of 2,2-Difluoro-1,3-benzodioxol-4-yl trifluoromethanesulfonate with Phenylacetylene
| Reagent/Solvent | Molar Equiv. | Amount |
| 2,2-Difluoro-1,3-benzodioxol-4-yl trifluoromethanesulfonate | 1.0 | 500 mg |
| Phenylacetylene | 1.2 | 0.20 mL |
| PdCl₂(PPh₃)₂ | 0.02 | 22 mg |
| Copper(I) Iodide (CuI) | 0.04 | 12 mg |
| Triethylamine (Et₃N) | 2.0 | 0.43 mL |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL |
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl triflate, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
This reaction forms a carbon-nitrogen bond by coupling the aryl triflate with an amine.[7][8][9]
Protocol: Buchwald-Hartwig Amination of 2,2-Difluoro-1,3-benzodioxol-4-yl trifluoromethanesulfonate with Morpholine
| Reagent/Solvent | Molar Equiv. | Amount |
| 2,2-Difluoro-1,3-benzodioxol-4-yl trifluoromethanesulfonate | 1.0 | 500 mg |
| Morpholine | 1.2 | 0.17 mL |
| Pd₂(dba)₃ | 0.02 | 28 mg |
| Xantphos | 0.04 | 36 mg |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 210 mg |
| Anhydrous Toluene | - | 10 mL |
Procedure:
-
In a glovebox, charge a reaction tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add the aryl triflate and anhydrous toluene.
-
Add morpholine and seal the tube.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualized Workflows and Pathways
References
- 1. organic chemistry - Phenol protection - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. scispace.com [scispace.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: Electrophilic Reactions of 2,2-Difluoro-1,3-benzodioxol-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 2,2-difluoro-1,3-benzodioxol-4-ol with various electrophiles. This compound serves as a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The interplay between the electron-donating hydroxyl group and the electron-withdrawing 2,2-difluoro-1,3-benzodioxole moiety dictates its reactivity in electrophilic aromatic substitution reactions.
Overview of Reactivity
The aromatic ring of this compound is subject to competing electronic effects. The two fluorine atoms on the dioxole ring are strongly electron-withdrawing, which deactivates the aromatic system towards electrophilic attack. However, the hydroxyl group at the 4-position is a powerful activating group and an ortho-, para-director. In electrophilic aromatic substitution reactions, the activating effect of the hydroxyl group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it (positions 5 and 7).
Due to the strong activation by the hydroxyl group, electrophilic substitution reactions on this compound can often proceed under milder conditions than those required for less activated aromatic rings.
Experimental Protocols
While specific literature on the electrophilic reactions of this compound is limited, the following protocols are based on established methodologies for electrophilic substitution on substituted phenols and are expected to be applicable.
Halogenation (Bromination)
Objective: To synthesize 5-bromo-2,2-difluoro-1,3-benzodioxol-4-ol.
Reaction Scheme:
Materials:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution (aqueous, saturated)
-
Sodium bicarbonate (NaHCO₃) solution (aqueous, saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in dichloromethane to the stirred solution via a dropping funnel over 15-30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-2,2-difluoro-1,3-benzodioxol-4-ol.
Expected Outcome: The major product is expected to be the 5-bromo isomer due to the ortho-directing effect of the hydroxyl group. Some of the 7-bromo isomer may also be formed.
Nitration
Objective: To synthesize 5-nitro-2,2-difluoro-1,3-benzodioxol-4-ol.
Reaction Scheme:
Materials:
-
This compound
-
Nitric acid (HNO₃, 70%)
-
Acetic acid (CH₃COOH)
-
Ice water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a cooled mixture of nitric acid (1.1 equivalents) and acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture into a beaker of ice water with stirring.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Dry the product in a desiccator. Further purification can be achieved by recrystallization.
Expected Outcome: A mixture of 5-nitro and 7-nitro isomers is expected, with the 5-nitro isomer likely being the major product.
Friedel-Crafts Acylation
Objective: To synthesize 5-acetyl-2,2-difluoro-1,3-benzodioxol-4-ol.
Reaction Scheme:
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (as solvent)
-
Hydrochloric acid (HCl, 5% aqueous solution)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.5 equivalents) in nitrobenzene in a round-bottom flask, add this compound (1 equivalent).
-
Slowly add acetyl chloride (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 60-70 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and then pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with nitrobenzene.
-
Combine the organic layers and wash with 5% HCl, then with water.
-
Remove the nitrobenzene by steam distillation.
-
The solid residue can be purified by recrystallization to yield the desired 5-acetyl-2,2-difluoro-1,3-benzodioxol-4-ol.
Expected Outcome: The primary product is expected to be the 5-acetyl derivative.
Data Presentation
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophilic Reagent | Predicted Major Product | Predicted Minor Product(s) |
| Br₂ in CH₂Cl₂ | 5-Bromo-2,2-difluoro-1,3-benzodioxol-4-ol | 7-Bromo-2,2-difluoro-1,3-benzodioxol-4-ol |
| HNO₃ in Acetic Acid | 5-Nitro-2,2-difluoro-1,3-benzodioxol-4-ol | 7-Nitro-2,2-difluoro-1,3-benzodioxol-4-ol |
| CH₃COCl / AlCl₃ | 5-Acetyl-2,2-difluoro-1,3-benzodioxol-4-ol | 7-Acetyl-2,2-difluoro-1,3-benzodioxol-4-ol |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Difluoro-1,3-benzodioxol-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,2-Difluoro-1,3-benzodioxol-4-ol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. The proposed primary synthesis route involves the reaction of pyrogallol with a difluorocarbene source.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Extend the reaction time if starting material is still present. | Complete consumption of the starting material and increased product formation. |
| Decomposition of the difluorocarbene precursor | - Ensure the reaction temperature is maintained within the optimal range for difluorocarbene generation (e.g., for sodium chlorodifluoroacetate, a controlled temperature is crucial to avoid violent decomposition).[1] | A steady and controlled reaction rate, minimizing side reactions. |
| Poor quality of reagents | - Use freshly distilled or purified pyrogallol.- Ensure the difluorocarbene precursor is dry and of high purity. | Improved reaction efficiency and reduced side product formation. |
| Sub-optimal reaction temperature | - Optimize the reaction temperature. A lower temperature may lead to an incomplete reaction, while a higher temperature can cause decomposition of reactants or products. | Identification of the optimal temperature for maximizing yield. |
| Inefficient stirring | - Ensure vigorous and efficient stirring of the reaction mixture, especially if it is heterogeneous. | Improved mass transfer and reaction rate. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction of difluorocarbene with the free hydroxyl group | - Consider protecting the hydroxyl group at the 4-position of pyrogallol before the reaction with the difluorocarbene source. A suitable protecting group that is stable to the reaction conditions and easily removable should be chosen. | Increased selectivity towards the formation of the desired 1,2-dioxy-substituted product. |
| Formation of regioisomers | - Optimize the reaction conditions (solvent, temperature, and catalyst) to favor the formation of the desired 2,2-difluoro-1,3-benzodioxole ring over other possible isomers. | Enhanced regioselectivity and a higher yield of the target molecule. |
| Side reactions due to air or moisture | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents. | Minimized side reactions and improved product purity. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of product and impurities during chromatography | - Optimize the mobile phase for column chromatography to achieve better separation.- Consider using a different stationary phase. | Improved separation and higher purity of the isolated product. |
| Product decomposition during workup or purification | - Avoid strongly acidic or basic conditions during the workup if the product is sensitive.- Minimize the exposure of the product to high temperatures during solvent evaporation. | Increased recovery of the pure product. |
| Emulsion formation during aqueous workup | - Add a small amount of brine to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite. | Efficient separation of the organic and aqueous layers. |
Frequently Asked Questions (FAQs)
Q1: What is the most promising synthetic route for this compound?
The most direct and plausible route is the reaction of pyrogallol with a difluorocarbene source. This approach forms the 2,2-difluoro-1,3-benzodioxole ring system in a single step.
Q2: What are the common sources of difluorocarbene for this reaction?
Common and effective difluorocarbene precursors include sodium chlorodifluoroacetate and difluorodiiodomethane in the presence of a suitable carbene-generating system.[1]
Q3: Why is pyrogallol a suitable starting material?
Pyrogallol possesses three adjacent hydroxyl groups on a benzene ring. Two of these hydroxyl groups can react with a difluorocarbene source to form the desired 1,3-benzodioxole ring, leaving the third hydroxyl group at the 4-position of the final product.
Q4: Is it necessary to protect the hydroxyl groups of pyrogallol before the reaction?
While the reaction may proceed without protection, the free hydroxyl groups can potentially react with the difluorocarbene, leading to side products and reduced yield. Protecting the hydroxyl group that will remain in the final product (at the 4-position) could improve the selectivity and overall yield.
Q5: What are the key reaction parameters to control for improving the yield?
The key parameters to optimize are:
-
Reaction Temperature: Crucial for the controlled generation of difluorocarbene and to prevent decomposition.
-
Solvent: An aprotic solvent is generally preferred.
-
Molar Ratio of Reactants: The stoichiometry of pyrogallol to the difluorocarbene source should be carefully controlled.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion.
Q6: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are suitable for tracking the consumption of starting materials and the formation of the product.
-
Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for confirming the structure and purity of the final product.
Experimental Protocols
Proposed Synthesis of this compound from Pyrogallol
Disclaimer: This is a proposed protocol based on related literature and should be optimized for specific laboratory conditions.
Materials:
-
Pyrogallol
-
Sodium chlorodifluoroacetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add pyrogallol and anhydrous DMF.
-
Heat the mixture to the desired reaction temperature (e.g., 100-120 °C) under a nitrogen atmosphere.
-
In a separate flask, dissolve sodium chlorodifluoroacetate in anhydrous DMF.
-
Add the sodium chlorodifluoroacetate solution dropwise to the hot pyrogallol solution over a period of 2-3 hours.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2,2-Difluoro-1,3-benzodioxole (Parent Compound)[2]
| Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Potassium Fluoride | Potassium Hydrogen Fluoride | Tetramethylene sulfone | 140 | 8 | 83 |
| Potassium Fluoride | None | Tetramethylene sulfone | 140 | 8 | Low |
| Hydrogen Fluoride | N/A | N/A | -10 to 0 | - | Good |
Note: This data is for the synthesis of the parent compound and serves as a reference for optimizing the synthesis of the 4-hydroxy derivative.
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Synthesis of 2,2-Difluoro-1,3-benzodioxol-4-ol
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,2-Difluoro-1,3-benzodioxol-4-ol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the 2,2-Difluoro-1,3-benzodioxole core?
A1: The primary starting materials are typically catechol derivatives. One common industrial method involves the fluorination of 2,2-dichloro-1,3-benzodioxole, which is synthesized from catechol.[1][2][3] An alternative route is the direct reaction of catechol with a geminal difluorinating agent like dibromodifluoromethane.[1]
Q2: How is the hydroxyl group typically introduced at the 4-position?
A2: While direct hydroxylation can be challenging, a common strategy involves the synthesis of an intermediate with a functional group at the 4-position that can be converted to a hydroxyl group. For example, a formyl group (as in 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde) can be reduced, or a carboxyl group can be subjected to a reaction sequence to yield the desired alcohol.
Q3: What are the critical reaction parameters to control during the fluorination step?
A3: The fluorination of 2,2-dichloro-1,3-benzodioxole is sensitive to temperature and the presence of water. The reaction is typically carried out at temperatures between 100°C and 200°C to ensure a sufficient reaction rate while minimizing the degradation of reactants.[2][3] It is also crucial to use anhydrous potassium fluoride and a catalyst like potassium hydrogen fluoride to prevent the formation of side products.[2]
Troubleshooting Guide
Problem 1: Low yield of 2,2-Difluoro-1,3-benzodioxole during the fluorination of 2,2-dichloro-1,3-benzodioxole.
| Potential Cause | Suggested Solution |
| Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Dry the potassium fluoride in a vacuum oven at 150°C before use.[2] |
| Incomplete reaction. | Increase the reaction time or temperature within the recommended range (100-200°C).[2][3] Monitor the reaction progress using Gas Chromatography (GC). |
| Suboptimal catalyst amount. | Use an effective amount of a suitable catalyst, such as potassium hydrogen fluoride (KHF₂), typically between 0.5% and 50% by weight relative to the starting material.[2][3] |
Problem 2: Formation of a significant amount of pyrocatechol carbonate as a side product.
This is a common issue when water is present in the reaction mixture. Water can react with the starting material, 2,2-dichloro-1,3-benzodioxole, to form pyrocatechol carbonate.[2]
| Parameter | Recommended Condition | Effect on Side Product |
| Water Content | Anhydrous | Minimizes formation of pyrocatechol carbonate. |
| Catalyst | KHF₂ | Promotes the desired fluorination over the hydrolysis reaction.[2] |
Problem 3: Difficulties in the purification of the final product, this compound.
| Potential Cause | Suggested Solution |
| Presence of polar impurities. | Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the product from polar impurities. |
| Co-elution of side products. | Optimize the chromatography conditions (e.g., gradient elution, different stationary phase) or consider recrystallization if the product is a solid. |
| Thermal degradation during distillation. | If using distillation for purification, employ vacuum distillation to lower the boiling point and minimize thermal decomposition. |
Experimental Protocols
Synthesis of 2,2-Difluoro-1,3-benzodioxole from 2,2-dichloro-1,3-benzodioxole
This protocol is adapted from a patented industrial process.[2][3]
-
Reagents and Equipment:
-
2,2-dichloro-1,3-benzodioxole
-
Anhydrous potassium fluoride (KF)
-
Potassium hydrogen fluoride (KHF₂)
-
A suitable aprotic polar solvent (e.g., tetramethylene sulfone)
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer.
-
-
Procedure:
-
In the reaction flask, charge anhydrous potassium fluoride (molar ratio of KF to the dichloro-compound should be between 2 and 4).
-
Add the solvent and the catalyst (KHF₂), typically 5-20% by weight of the dichloro-compound.
-
Add 2,2-dichloro-1,3-benzodioxole to the mixture.
-
Heat the reaction mixture with stirring to a temperature between 140°C and 200°C.
-
Monitor the reaction by GC until the starting material is consumed (typically 7-8 hours).
-
Cool the reaction mixture and add water to dissolve the inorganic salts.
-
The organic phase, consisting mainly of 2,2-difluoro-1,3-benzodioxole, will separate.
-
Isolate the organic phase and purify by distillation.
-
Visualizing Reaction Pathways and Troubleshooting
Caption: Main synthesis pathway and a key side reaction.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. 2,2-Difluoro-4-cyano-1,3-benzodioxole | 161886-18-6 | Benchchem [benchchem.com]
- 2. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 3. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,2-Difluoro-1,3-benzodioxol-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 2,2-Difluoro-1,3-benzodioxol-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted Starting Materials: Such as catechol derivatives used in the formation of the benzodioxole ring.
-
Over- or Under-functionalized Products: Molecules with incorrect substitution patterns on the aromatic ring.
-
Side-Products from Synthesis: For example, the formation of pyrocatechol carbonate if water is present during the synthesis from 2,2-dichloro-1,3-benzodioxole.[1]
-
Oxidation Products: The phenolic hydroxyl group is susceptible to oxidation, which can lead to colored impurities.
-
Residual Catalysts and Reagents: Such as potassium fluoride or phase-transfer catalysts used in the synthesis.[1][2]
Q2: My final product has a persistent color, even after initial purification. What is the likely cause and how can I remove it?
A2: A persistent color (often pink, brown, or black) in phenolic compounds is typically due to the formation of colored oxidation products. The hydroxyl group on the aromatic ring is sensitive to air and light.
Troubleshooting Steps:
-
Work under an inert atmosphere: Purge your solvents with nitrogen or argon and carry out purification steps under a blanket of inert gas.
-
Use antioxidants: Adding a small amount of an antioxidant like sodium bisulfite or butylated hydroxytoluene (BHT) during work-up and purification can prevent further oxidation.
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal can adsorb colored impurities. Filter the charcoal and recrystallize the product.
-
Chromatography: Column chromatography is often effective at separating the desired compound from colored, more polar oxidation products.
Q3: What are the recommended starting conditions for column chromatography purification?
A3: The polarity of this compound is moderately high due to the hydroxyl group. A good starting point for normal-phase silica gel chromatography would be a solvent system of ethyl acetate in hexanes.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (starting) | 10-20% Ethyl Acetate in Hexanes (gradient to 50%) |
| Detection | UV light (254 nm) or a potassium permanganate stain |
For reverse-phase chromatography, a starting point would be a gradient of acetonitrile or methanol in water.
Q4: I am struggling to find a suitable solvent system for recrystallization. What do you suggest?
A4: A good recrystallization solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at cold temperatures.
Suggested Solvents to Screen:
-
Single Solvents: Toluene, dichloromethane, ethyl acetate, or isopropyl alcohol.
-
Solvent Pairs: Dichloromethane/Hexanes, Ethyl Acetate/Hexanes, or Toluene/Heptane.
Start by dissolving a small amount of the crude product in a minimal amount of the hot solvent and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.
Troubleshooting Guides
Problem 1: Low Purity After Initial Aqueous Work-up
-
Symptom: NMR or LC-MS analysis of the crude product after extraction and drying shows significant amounts of starting materials or side-products.
-
Possible Causes:
-
Incomplete reaction.
-
Inefficient extraction of the product from the aqueous layer.
-
Extraction of water-soluble impurities.
-
-
Solutions:
-
pH Adjustment: The phenolic proton is acidic. Ensure the aqueous layer is at an appropriate pH during extraction to keep the product in its neutral, organic-soluble form. Avoid strongly basic conditions which would deprotonate the phenol, making it water-soluble.
-
Solvent Choice: Use a more polar extraction solvent like ethyl acetate or dichloromethane.
-
Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to remove dissolved water and some water-soluble impurities.
-
Problem 2: Difficulty in Separating Impurities by Column Chromatography
-
Symptom: Impurities co-elute with the desired product during column chromatography.
-
Possible Causes:
-
Isomeric impurities with very similar polarity.
-
The chosen solvent system does not provide adequate resolution.
-
-
Solutions:
-
Optimize Mobile Phase:
-
Use a shallower gradient during elution.
-
Try a different solvent system. For example, substitute ethyl acetate with a mixture of dichloromethane and methanol to alter the selectivity.
-
-
Change Stationary Phase: If silica gel is not providing separation, consider using alumina or a bonded-phase silica (like diol or cyano).
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
-
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with light pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Start eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent pair by testing small samples.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
Technical Support Center: Optimization of Reaction Conditions for 2,2-Difluoro-1,3-benzodioxol-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 2,2-Difluoro-1,3-benzodioxol-4-ol.
I. Overview of Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve optimal yield and purity. A plausible synthetic route commences with the protection of a suitable catechol or pyrogallol derivative, followed by the formation of the benzodioxole ring, introduction of the difluoromethylene group, and subsequent deprotection. The following sections detail the experimental protocols, troubleshooting for common issues, and frequently asked questions.
II. Experimental Protocols
A proposed experimental workflow for the synthesis of this compound is outlined below. This protocol is a composite based on analogous syntheses of related compounds and may require further optimization for this specific target molecule.
Step 1: Synthesis of 4-Benzyloxy-1,2-dihydroxybenzene (Protected Pyrogallol)
-
Reaction Setup: To a solution of pyrogallol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.1 equivalents).
-
Addition of Protecting Group: Add benzyl chloride (1 equivalent) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at 60-70°C for 12-24 hours, monitoring the progress by TLC.
-
Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-benzyloxy-1,2-dihydroxybenzene.
Step 2: Synthesis of 4-Benzyloxy-2,2-dichloro-1,3-benzodioxole
-
Reaction Setup: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, dissolve the protected pyrogallol from Step 1 in a chlorinated solvent like dichloromethane.
-
Chlorination: Add a chlorinating agent such as phosphorus pentachloride or thionyl chloride (2-3 equivalents) portion-wise or dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and then reflux for 4-8 hours. Monitor the reaction by GC-MS.
-
Work-up: Carefully quench the reaction with ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure and purify the residue by vacuum distillation or column chromatography.
Step 3: Synthesis of 4-Benzyloxy-2,2-difluoro-1,3-benzodioxole
-
Reaction Setup: In a high-pressure reactor, charge the chlorinated intermediate from Step 2, anhydrous potassium fluoride (2-4 equivalents), and a high-boiling point polar aprotic solvent such as sulfolane.
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Fluorination: Heat the mixture to 140-180°C and stir vigorously for 8-16 hours. The progress of the reaction can be monitored by GC-MS.[1][2]
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Work-up: Cool the reaction mixture and add water to dissolve the inorganic salts. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Step 4: Deprotection to Yield this compound
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Reaction Setup: Dissolve the fluorinated intermediate from Step 3 in a suitable solvent such as methanol or ethyl acetate.
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Deprotection: Add a catalyst for hydrogenolysis, such as 10% Pd/C, and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator).
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Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
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Purification: Concentrate the filtrate under reduced pressure and purify the resulting solid by recrystallization or column chromatography to obtain this compound.
III. Troubleshooting Guides
Step 1: Protection of Pyrogallol
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Monoprotected Product | - Over-benzylation leading to di- and tri-protected products. - Incomplete reaction. | - Use a milder base (e.g., K2CO3 instead of NaH). - Carefully control the stoichiometry of benzyl chloride (use 1.0 equivalent or slightly less). - Monitor the reaction closely by TLC and stop when the desired product is maximized. - Lower the reaction temperature. |
| Difficult Purification | - Similar polarities of mono-, di-, and unprotected pyrogallol. | - Optimize the mobile phase for column chromatography to improve separation. - Consider using a different protecting group that might offer better separation characteristics. |
Step 2: Dichlorination
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Reaction | - Insufficient amount of chlorinating agent. - Low reaction temperature or short reaction time. | - Increase the equivalents of the chlorinating agent. - Increase the reaction temperature and/or prolong the reaction time. |
| Formation of Polymeric Byproducts | - Harsh reaction conditions. | - Add the chlorinating agent at a lower temperature and control the exotherm. - Use a milder chlorinating agent if possible. |
| Hydrolysis of Product During Work-up | - The dichloro-benzodioxole is sensitive to water. | - Perform the work-up quickly and at low temperatures. - Use a non-aqueous work-up if possible. |
Step 3: Fluorination
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Conversion to Difluoro Product | - Inactive or wet potassium fluoride. - Insufficient reaction temperature or time. - Poor solubility of reactants. | - Use spray-dried KF or dry it thoroughly in a vacuum oven before use. - Increase the reaction temperature and/or time.[1][2] - Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve solubility and reactivity. |
| Formation of Monofluoro-chloro Intermediate | - Incomplete fluorine exchange. | - Increase the excess of potassium fluoride. - Increase the reaction temperature and prolong the reaction time. |
| Product Decomposition | - High reaction temperatures for extended periods. | - Optimize the reaction time and temperature to find a balance between conversion and decomposition. |
Step 4: Deprotection
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Deprotection | - Inactive catalyst. - Insufficient hydrogen pressure. | - Use fresh Pd/C catalyst. - Increase the hydrogen pressure (if using a Parr apparatus). - Ensure the reaction is stirred vigorously to ensure good mixing. |
| Side Reactions | - Hydrogenolysis of other functional groups. | - Use alternative deprotection methods if other sensitive groups are present (e.g., BBr3 for benzyl ether cleavage). |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: Pyrogallol (1,2,3-trihydroxybenzene) is a suitable and commercially available starting material.[3] It provides the necessary three adjacent hydroxyl groups for the formation of the 4-hydroxy-1,3-benzodioxole ring system.
Q2: Why is protection of the hydroxyl group at the 4-position necessary?
A2: The free hydroxyl group is acidic and can interfere with the subsequent chlorination and fluorination steps, which are often sensitive to acidic protons and may involve basic or organometallic reagents. Protection ensures that the hydroxyl group does not participate in unwanted side reactions.
Q3: What are the critical parameters for the fluorination step?
A3: The key parameters for a successful fluorination are the purity and dryness of the potassium fluoride, the reaction temperature, and the choice of solvent.[1] High temperatures are generally required to drive the reaction to completion. The use of a high-boiling point polar aprotic solvent is also crucial.
Q4: I am observing the formation of a dark-colored reaction mixture during the synthesis. What could be the cause?
A4: The formation of dark colors, particularly during the later stages of the synthesis, can be due to the decomposition of phenolic compounds. The target molecule, being a phenol, can be sensitive to oxidation, especially at elevated temperatures or in the presence of air. It is advisable to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and to purify the product promptly.
Q5: Are there any alternative fluorinating agents I can use?
A5: While the use of KF is a common method for converting dichlorides to difluorides, other fluorinating agents could potentially be employed. For instance, the conversion of a 1,3-benzodioxol-2-thione derivative using silver(I) fluoride is a milder alternative for introducing the difluoromethylene group.[4] However, this would require a different synthetic intermediate.
V. Data Presentation
Table 1: Optimization of Fluorination Reaction Conditions (Hypothetical Data)
| Entry | KF (Equivalents) | Temperature (°C) | Time (h) | Solvent | Yield (%) |
| 1 | 2.2 | 140 | 12 | Sulfolane | 45 |
| 2 | 3.0 | 140 | 12 | Sulfolane | 60 |
| 3 | 3.0 | 160 | 12 | Sulfolane | 75 |
| 4 | 3.0 | 160 | 24 | Sulfolane | 70 (decomposition observed) |
| 5 | 3.0 | 160 | 12 | NMP | 65 |
VI. Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Fluorination Step
Caption: Troubleshooting decision tree for the fluorination step.
References
- 1. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 2. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,2-Difluoro-1,3-benzodioxol-4-ol
Welcome to the technical support center for the synthesis of 2,2-Difluoro-1,3-benzodioxol-4-ol. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main strategies for the synthesis of this compound:
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Route A: Starting from a pre-functionalized catechol. This approach involves the reaction of a substituted pyrogallol (1,2,3-trihydroxybenzene) derivative with a difluorocarbene source.
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Route B: Functionalization of the 2,2-Difluoro-1,3-benzodioxole core. This is a multi-step approach that starts with the more readily available 2,2-Difluoro-1,3-benzodioxole and introduces the hydroxyl group at the 4-position. Common methods include:
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Formylation followed by Baeyer-Villiger oxidation.
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Nitration, reduction to an amine, followed by diazotization and hydrolysis.
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Q2: I am experiencing low yields in the initial difluorocyclization step. What are the common causes?
A2: Low yields in the formation of the 2,2-difluoro-1,3-benzodioxole ring are often attributed to:
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Moisture: The difluorocarbene precursors and intermediates are sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
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Inefficient carbene generation: The choice of difluorocarbene source and reaction conditions are critical. For example, when using TMSCF₃ (Ruppert-Prakash reagent), the choice of initiator and temperature must be carefully controlled.
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Side reactions: Incomplete reaction or side reactions of the catechol or pyrogallol starting material can reduce the yield of the desired product.
Q3: What are the challenges associated with the Baeyer-Villiger oxidation of 4-formyl-2,2-difluoro-1,3-benzodioxole?
A3: The Baeyer-Villiger oxidation of this substrate can be challenging due to the electron-withdrawing nature of the 2,2-difluoro-1,3-benzodioxole ring system. This deactivates the formyl group towards oxidation. Key challenges include:
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Slow reaction rates: The reaction may require extended reaction times or more forcing conditions.
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Selection of oxidant: A strong peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid, is often required.[1][2]
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Side reactions: Over-oxidation or degradation of the starting material or product can occur under harsh conditions.
Q4: I am having trouble with the diazotization of 4-amino-2,2-difluoro-1,3-benzodioxole. What should I look out for?
A4: The diazotization of anilines with electron-withdrawing groups can be problematic.[3][4] Specific issues include:
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Incomplete diazotization: The electron-deficient nature of the amine can make the reaction sluggish. Careful control of temperature (typically 0-5 °C) and the rate of addition of sodium nitrite is crucial.[5]
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Instability of the diazonium salt: The resulting diazonium salt may be less stable than those derived from electron-rich anilines. It is often used immediately in the subsequent hydrolysis step without isolation.
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Side reactions: Undesired coupling reactions can occur if the reaction conditions are not carefully controlled.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 2,2-Difluoro-1,3-benzodioxole from Catechol
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inefficient difluorocarbene generation. | - Ensure anhydrous conditions. - Optimize the temperature for carbene generation. - Use a more reactive difluorocarbene source. |
| Poor quality of catechol. | - Purify the catechol by sublimation or recrystallization. | |
| Formation of multiple unidentified byproducts | Side reactions of catechol. | - Use a protecting group strategy for one of the hydroxyl groups if regioselectivity is an issue. - Optimize the stoichiometry of the difluorocarbene precursor. |
| Reaction temperature too high. | - Lower the reaction temperature and monitor the reaction progress by TLC or GC. |
Problem 2: Incomplete Baeyer-Villiger Oxidation of 4-Formyl-2,2-difluoro-1,3-benzodioxole
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of the aldehyde | Insufficiently reactive oxidant. | - Use a stronger peroxy acid like trifluoroperacetic acid. - Consider using a Lewis acid catalyst to activate the carbonyl group.[1] |
| Reaction temperature too low. | - Gradually increase the reaction temperature while monitoring for product degradation. | |
| Formation of dark-colored impurities | Decomposition of the starting material or product. | - Perform the reaction at a lower temperature for a longer duration. - Use a buffered solvent system to control the pH. |
| Difficult purification of the product phenol | Co-elution with the corresponding carboxylic acid byproduct. | - Use an extractive workup with a mild base (e.g., sodium bicarbonate solution) to remove the acidic byproduct. - Employ a specialized chromatography column or solvent system for better separation.[6] |
Problem 3: Low Yield in the Conversion of 4-Amino-2,2-difluoro-1,3-benzodioxole to the Phenol
| Symptom | Possible Cause | Suggested Solution |
| Incomplete consumption of the amine | Inefficient diazotization. | - Ensure the reaction temperature is maintained between 0 and 5 °C.[5] - Add the sodium nitrite solution slowly and monitor for the presence of nitrous acid using starch-iodide paper. |
| Formation of a colored precipitate (azo compound) | Self-coupling of the diazonium salt with the starting amine. | - Maintain a sufficiently acidic medium to prevent the free amine from acting as a coupling partner.[7] - Ensure the amine is fully protonated before the addition of sodium nitrite. |
| Low yield of the desired phenol after hydrolysis | Incomplete hydrolysis of the diazonium salt. | - After diazotization, warm the reaction mixture gently (e.g., to 40-50 °C) to promote the hydrolysis. - The addition of a copper(I) salt (Sandmeyer-type reaction) can sometimes facilitate the conversion. |
Experimental Protocols
Synthesis of 2,2-Difluoro-1,3-benzodioxole from 2,2-Dichloro-1,3-benzodioxole
This procedure is adapted from a patented method.[8][9]
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (2.5 equivalents) and a catalytic amount of potassium hydrogen fluoride (0.1 equivalents).
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Addition of Reactant: Add 2,2-dichloro-1,3-benzodioxole (1.0 equivalent) to the flask.
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Reaction: Heat the mixture to 140-160 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by GC-MS.
-
Work-up: After the reaction is complete (typically 6-8 hours), cool the mixture to room temperature. Carefully add water to dissolve the inorganic salts.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain 2,2-Difluoro-1,3-benzodioxole.
| Parameter | Value |
| Reactants | 2,2-Dichloro-1,3-benzodioxole, Potassium Fluoride, Potassium Hydrogen Fluoride |
| Solvent | None (neat) or a high-boiling aprotic solvent (e.g., sulfolane) |
| Temperature | 140-160 °C |
| Reaction Time | 6-8 hours |
| Typical Yield | 70-85% |
Visualizations
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 9. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
stability issues of 2,2-Difluoro-1,3-benzodioxol-4-ol under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,2-Difluoro-1,3-benzodioxol-4-ol, a key intermediate in pharmaceutical and agrochemical research, under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in acidic solutions?
A1: this compound can be susceptible to degradation under acidic conditions. The stability is influenced by factors such as pH, temperature, reaction time, and the specific acid used. While the difluoromethyl group on the dioxole ring generally enhances metabolic stability, the benzodioxole ring system can be sensitive to acid-catalyzed hydrolysis.[1][2]
Q2: What are the potential degradation pathways for this compound in an acidic medium?
A2: Under acidic conditions, the primary degradation pathway is likely the hydrolysis of the 1,3-benzodioxole ring. This involves protonation of one of the ether oxygens, followed by nucleophilic attack by water, leading to ring-opening. This can ultimately result in the formation of catechol derivatives. While direct evidence for this specific molecule is limited, this pathway is analogous to the acid-catalyzed hydrolysis of other benzodioxoles.
Q3: What are the visible signs of degradation?
A3: Degradation of this compound may not always be visually apparent. However, in some cases, particularly with prolonged exposure to strong acids or high temperatures, a darkening of the solution or the formation of precipitates may be observed.[1] The most reliable method for detecting degradation is through analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, it is recommended to:
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Use the mildest acidic conditions possible.
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Keep the reaction temperature as low as feasible.
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Minimize the reaction or exposure time to the acidic environment.
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Use aprotic solvents where possible to reduce the availability of water for hydrolysis.
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Carefully select the acid catalyst, as some may promote side reactions more than others.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low yield of desired product in an acid-catalyzed reaction. | Degradation of the this compound starting material. | 1. Verify Stability: Run a control experiment with only the starting material under the reaction conditions to quantify its stability. 2. Optimize Conditions: Systematically vary the acid concentration, temperature, and reaction time to find a balance between the desired reaction rate and the stability of the starting material. 3. Change Acid Catalyst: Consider using a milder acid or a solid-supported acid catalyst to potentially reduce degradation.[3] |
| Appearance of unexpected peaks in analytical data (HPLC, GC-MS). | Formation of degradation products. | 1. Characterize Byproducts: Attempt to isolate and identify the unexpected peaks to confirm if they are degradation products. Mass spectrometry can be particularly useful for identifying ring-opened structures. 2. Modify Work-up: Ensure the work-up procedure is not contributing to degradation (e.g., prolonged contact with aqueous acid). Neutralize the reaction mixture as soon as the reaction is complete. |
| Inconsistent reaction outcomes. | Variable stability of this compound under slightly different conditions. | 1. Standardize Protocol: Ensure precise control over all reaction parameters, including the addition rate of reagents and temperature control. 2. Use Anhydrous Conditions: If applicable to the desired reaction, perform the experiment under anhydrous conditions to prevent hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Reactions
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Inert Atmosphere: If the reaction is sensitive to air or moisture, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).
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Solvent: Choose a dry, aprotic solvent if compatible with the reaction chemistry.
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Reagent Addition: Dissolve the this compound in the chosen solvent. Cool the solution to the desired reaction temperature (e.g., 0 °C) before slowly adding the acid catalyst.
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Reaction Monitoring: Monitor the progress of the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time and minimize exposure to acidic conditions.
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Quenching: Upon completion, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.
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Work-up: Promptly extract the product into an organic solvent and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the product immediately using an appropriate method, such as column chromatography, to minimize potential on-column degradation.
Visualizations
Diagram 1: Proposed Acid-Catalyzed Degradation Pathway
Caption: Proposed mechanism for the acid-catalyzed degradation of this compound.
Diagram 2: Experimental Workflow for Minimizing Degradation
Caption: Recommended experimental workflow to mitigate the degradation of this compound.
References
- 1. Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 2,2-Difluoro-1,3-benzodioxol-4-ol
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the handling and storage of 2,2-Difluoro-1,3-benzodioxol-4-ol, focusing on preventing its decomposition.
Issue 1: Discoloration of the Compound (e.g., turning pink, brown, or black)
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Possible Cause: Oxidation of the phenolic hydroxyl group. Phenolic compounds, especially those with adjacent hydroxyl or ether groups like catechols, are susceptible to oxidation, which can be initiated by air (oxygen), light, or trace metal impurities. This oxidation often leads to the formation of colored quinone-type structures and subsequent polymerization.
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Troubleshooting Steps:
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Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
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Solvent Degassing: If preparing solutions, use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
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Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
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Chelating Agents: If metal contamination is suspected, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the solvent to sequester metal ions that can catalyze oxidation.
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Issue 2: Changes in Purity or Presence of Impurities Detected by Analytical Methods (e.g., HPLC, GC-MS, NMR)
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Possible Cause: Thermal decomposition or reaction with incompatible materials. Elevated temperatures can accelerate degradation, and the acidic nature of the phenolic hydroxyl group may make it reactive with certain materials.
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Troubleshooting Steps:
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Temperature Control: Always store the compound at the recommended low temperature. For the parent compound, 2,2-Difluoro-1,3-benzodioxole, a storage temperature of 2-8°C is advised.[1]
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pH Control: Maintain a slightly acidic to neutral pH if the compound is in solution. High pH can deprotonate the phenol, making it more susceptible to oxidation.[2]
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Material Compatibility: Avoid storage in containers or using equipment with basic surfaces. Use high-quality borosilicate glass or Teflon (PTFE) for storage and handling.
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Solvent Purity: Use high-purity, peroxide-free solvents for any solutions. Ethers, for example, can form explosive peroxides that can also initiate decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on the parent compound and general principles for phenolic compounds, the ideal storage conditions are:
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Temperature: 2-8°C.[1]
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Atmosphere: Under an inert gas (argon or nitrogen).
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Light: In the dark, using an amber vial or light-blocking container.[3][4][5]
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Container: Tightly sealed, high-quality borosilicate glass or Teflon container.
Q2: My compound has changed color. Can I still use it?
A2: A change in color is a strong indicator of decomposition, likely due to oxidation. The presence of impurities could significantly affect experimental outcomes. It is highly recommended to re-purify the compound (e.g., by chromatography or recrystallization) and confirm its purity by analytical methods (HPLC, NMR) before use.
Q3: What are the likely decomposition products of this compound?
A3: While specific data is unavailable, based on catechol chemistry, decomposition is likely to proceed via oxidation to a semiquinone radical and then to a quinone. This quinone can then undergo further reactions, including polymerization, leading to complex mixtures of colored products. Thermal decomposition may lead to the cleavage of the dioxole ring or loss of the hydroxyl group.[6]
Q4: How can I monitor the stability of my sample over time?
A4: A stability study can be performed by storing aliquots of the compound under different conditions (e.g., refrigerated in the dark, at room temperature with light exposure) and periodically analyzing them.
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Analytical Methods:
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HPLC with a UV detector: To quantify the parent compound and detect the appearance of new peaks corresponding to impurities.
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¹H and ¹⁹F NMR: To detect structural changes in the molecule.
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Visual Inspection: For any color changes.
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Data Presentation
Table 1: Recommended Storage Conditions and Potential Consequences of Deviation
| Parameter | Recommended Condition | Potential Consequence of Deviation |
| Temperature | 2-8°C | Increased rate of thermal decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Oxidation leading to colored impurities. |
| Light | Dark (Amber vial) | Photodegradation.[3][5] |
| pH (in solution) | Slightly acidic to neutral | At high pH, increased susceptibility to oxidation.[2] |
| Container | Inert glass or Teflon | Reaction with basic or metallic surfaces. |
Experimental Protocols
Protocol 1: Stability Testing of this compound
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Sample Preparation: Prepare multiple, identical small-volume aliquots of the compound, either neat or in a high-purity, degassed solvent (e.g., acetonitrile or ethanol).
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Storage Conditions:
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Control: Store one set of aliquots at 2-8°C in the dark under an inert atmosphere.
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Test 1 (Temperature): Store one set at room temperature (e.g., 25°C) in the dark.
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Test 2 (Light): Store one set at room temperature in a clear vial exposed to ambient light.
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Test 3 (Air): Store one set at 2-8°C in the dark, but with a normal air atmosphere.
-
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Time Points: Analyze aliquots from each condition at T=0, 1 week, 1 month, and 3 months.
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Analysis:
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Use reverse-phase HPLC with a C18 column and a UV detector to determine the purity of the compound.
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Monitor for the appearance of new peaks, which would indicate degradation products.
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Record any visual changes in color or appearance.
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Mandatory Visualization
Caption: Postulated oxidative decomposition pathway.
References
- 1. 2,2-Difluoro-1,3-benzodioxole 97 1583-59-1 [sigmaaldrich.com]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of product formation from the pyrolytic thermal degradation of catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,2-Difluoro-1,3-benzodioxol-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Difluoro-1,3-benzodioxol-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities can be categorized into two main groups: those arising from the synthesis of the precursor, 2,2-Difluoro-1,3-benzodioxole, and those formed during the final hydroxylation step.
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Precursor-related impurities:
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Pyrocatechol carbonate: This impurity can form during the synthesis of 2,2-Difluoro-1,3-benzodioxole from 2,2-dichloro-1,3-benzodioxole if water is present in the reaction mixture.[1][2]
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Unreacted 2,2-dichloro-1,3-benzodioxole: Incomplete reaction during the fluorination step can lead to the carryover of this starting material.
-
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Hydroxylation-related impurities:
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2,2-Difluoro-1,3-benzodioxol-5-ol (5-hydroxy isomer): The hydroxylation of 2,2-Difluoro-1,3-benzodioxole is often not completely regioselective, leading to the formation of the undesired 5-hydroxy isomer as a significant byproduct.
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Pyrogallol (1,2,3-trihydroxybenzene) and its degradation products: Over-oxidation or side reactions can lead to the formation of pyrogallol, which can further degrade into colored byproducts, resulting in a darkened reaction mixture.
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Unreacted 2,2-Difluoro-1,3-benzodioxole: Incomplete hydroxylation will result in the presence of the starting material in the final product.
-
Q2: How can I minimize the formation of the 5-hydroxy isomer during hydroxylation?
A2: Achieving high regioselectivity in the hydroxylation of 2,2-Difluoro-1,3-benzodioxole is challenging. The directing effects of the difluoromethylene and the dioxole oxygens on the aromatic ring influence the position of electrophilic attack. To favor the formation of the 4-hydroxy isomer, consider the following strategies:
-
Choice of Hydroxylating Agent: Employing sterically hindered or regioselective hydroxylating agents can improve the ratio of the desired 4-hydroxy isomer.
-
Reaction Conditions: Optimization of reaction temperature, time, and solvent can influence the regioselectivity. It is recommended to perform small-scale trials to determine the optimal conditions for your specific setup.
-
Protecting Group Strategies: While more complex, the introduction of a directing group at a specific position, followed by hydroxylation and subsequent removal of the directing group, can be a viable, albeit longer, synthetic route.
Q3: My final product is dark brown. What is the cause and how can I fix it?
A3: A dark brown coloration in your final product is likely due to the formation of degradation products from pyrogallol. This can occur due to harsh reaction conditions during the hydroxylation step, such as high temperatures or prolonged reaction times.
-
Troubleshooting:
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC or LC-MS to avoid prolonged reaction times.
-
Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating.
-
Purification: Activated carbon (charcoal) treatment of the crude product solution can be effective in removing colored impurities. Recrystallization or column chromatography are also recommended purification steps.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of pyrocatechol carbonate in the precursor | Presence of water during the synthesis of 2,2-Difluoro-1,3-benzodioxole.[1][2] | Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use. |
| Presence of the 5-hydroxy isomer in the final product | Lack of regioselectivity during the hydroxylation step. | Optimize reaction conditions (temperature, solvent, reaction time).Screen different hydroxylating agents.Purify the final product using column chromatography or preparative HPLC. |
| Dark coloration of the final product | Formation of pyrogallol and its degradation products due to over-oxidation or harsh reaction conditions. | Monitor the reaction closely to prevent it from running too long.Maintain strict temperature control.Treat the crude product with activated carbon.Purify by recrystallization or column chromatography. |
| Incomplete conversion of starting material | Insufficient reaction time or temperature.Deactivated reagents. | Increase reaction time or temperature cautiously while monitoring for byproduct formation.Use fresh, high-quality reagents. |
Experimental Protocols
Synthesis of 2,2-Difluoro-1,3-benzodioxole (Precursor)
A common method for the synthesis of 2,2-Difluoro-1,3-benzodioxole involves the fluorination of 2,2-dichloro-1,3-benzodioxole.
Materials:
-
2,2-dichloro-1,3-benzodioxole
-
Anhydrous potassium fluoride (KF)
-
Aprotic polar solvent (e.g., sulfolane, acetonitrile)
-
Catalyst (e.g., potassium bifluoride - KHF₂)
Procedure (General):
-
In a well-ventilated fume hood, charge a dry reaction vessel with anhydrous potassium fluoride and the chosen solvent.
-
Add 2,2-dichloro-1,3-benzodioxole and the catalyst to the mixture.
-
Heat the reaction mixture to a temperature between 100-200°C with vigorous stirring.[1]
-
Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer.
Note: The presence of water can lead to the formation of pyrocatechol carbonate.[1][2] It is crucial to use anhydrous reagents and solvents.
Visualizations
Caption: Synthetic workflow for this compound and common impurity formation.
References
handling and storage recommendations for 2,2-Difluoro-1,3-benzodioxol-4-ol
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with handling fluorinated benzodioxoles?
A1: Based on related compounds, researchers should be aware of the following potential hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Flammability: Some related compounds are flammable liquids and vapors.[2][3]
-
Sensitization: There is a potential for skin sensitization.[1]
Q2: What personal protective equipment (PPE) is recommended when working with this compound?
A2: Given the hazards of similar compounds, the following PPE is strongly recommended:
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of splashes, consider additional protective clothing.
-
Respiratory Protection: If working outside a fume hood or with poor ventilation, a NIOSH/MSHA approved respirator may be necessary.[4]
Q3: What are the recommended storage conditions for 2,2-Difluoro-1,3-benzodioxol-4-ol?
A3: While specific data is unavailable, general recommendations based on related compounds suggest:
-
Temperature: Store in a cool, well-ventilated area.[3][4] Some related compounds require refrigeration (2-8°C) or freezing (-20°C).[1]
-
Incompatibilities: Store away from strong oxidizing agents.[2]
-
Inert Atmosphere: For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is often recommended to prevent degradation.
Q4: How should I handle a spill of this compound?
A4: In the event of a spill:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition if the compound is flammable.[2]
-
Wear appropriate PPE as described in Q2.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent.
-
Dispose of the waste in accordance with local, state, and federal regulations.
Q5: What should I do in case of accidental exposure?
A5: Follow these first-aid measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek medical attention immediately.[4]
Summary of Data for Related Compounds
| Property | 2,2-Difluoro-1,3-benzodioxole | 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde |
| CAS Number | 1583-59-1[2][3] | 119895-68-0[1] |
| Physical Form | Liquid[2] | Liquid[1] |
| Storage Temperature | 2-8°C | -20°C[1] |
| Flash Point | 32°C / 89.6°F[2] | 91.1°C / 196.0°F[1] |
Experimental Workflow for Safe Handling
Caption: Workflow for Safe Handling of Fluorinated Benzodioxoles.
References
Technical Support Center: Optimizing Reactions of 2,2-Difluoro-1,3-benzodioxole Derivatives
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding catalyst selection for the synthesis and optimization of reactions involving 2,2-Difluoro-1,3-benzodioxole and its derivatives, with a focus on precursors to 2,2-Difluoro-1,3-benzodioxol-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic methods for synthesizing the 2,2-difluoro-1,3-benzodioxole core structure?
A1: The most prevalent method for synthesizing 2,2-difluoro-1,3-benzodioxole is through a fluorine-chlorine exchange reaction. This typically involves reacting 2,2-dichloro-1,3-benzodioxole with a fluoride source, most commonly potassium fluoride (KF). The efficiency of this reaction is highly dependent on the choice of catalyst.[1][2]
Q2: Which catalysts are most effective for the fluorination of 2,2-dichloro-1,3-benzodioxole?
A2: A range of hydrogen fluoride salts has been shown to be effective catalysts for this transformation. These include potassium hydrogen fluoride (KHF₂), sodium hydrogen fluoride (NaHF₂), cesium hydrogen fluoride (CsHF₂), and rubidium hydrogen fluoride (RbHF₂).[1][2] Quaternary ammonium hydrogen fluorides are also viable catalysts.[1][2] Among these, potassium hydrogen fluoride (KHF₂) is frequently preferred.[1][2] In some processes, phase transfer catalysts such as tetrabutylammonium bromide (TBAB) may also be employed.[3]
Q3: How does the presence of water affect the reaction?
A3: While the reaction can tolerate trace amounts of water, its presence can lead to the formation of byproducts. Water can react with the starting material, 2,2-dichloro-1,3-benzodioxole, to generate pyrocatechol carbonate.[1] However, in some cases, small quantities of water can react with potassium fluoride to in-situ generate the active catalyst, potassium hydrogen fluoride (KHF₂).[1][2] For controlled and reproducible results, it is often recommended to use anhydrous reagents and introduce KHF₂ directly.[1][2]
Q4: What are the typical reaction conditions for this catalytic fluorination?
A4: The reaction is generally carried out in a polar aprotic solvent at elevated temperatures.[2] Temperatures can range from 80°C to 250°C, with a more common range being 100°C to 200°C to ensure a reasonably fast reaction rate while minimizing degradation of the reactants.[1]
Q5: Can solid acid catalysts be used for reactions involving benzodioxoles?
A5: Yes, solid acid catalysts like montmorillonite KSF clay have been successfully used in the synthesis of 2,2-disubstituted 4-hydroxy-1,3-benzodioxoles through the reaction of 1,2,4-trihydroxybenzene (hydroxyhydroquinone) with various ketones, achieving high yields.[4] This suggests that for certain transformations involving the benzodioxole core, clay-based catalysts can be a viable and efficient option.
Catalyst Performance Data
The following table summarizes the performance of various catalysts in the synthesis of 2,2-difluoro-1,3-benzodioxole from 2,2-dichloro-1,3-benzodioxole.
| Catalyst | Molar Ratio (KF/Dichloride) | Catalyst Loading (% w/w) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Potassium Hydrogen Fluoride (KHF₂) | ~3.06:1 | ~11.5% | 140 | 8 | 83 | [1] |
| Sodium Hydrogen Fluoride (NaHF₂) | Not specified | Not specified | Not specified | Not specified | - | [1] |
| Cesium Hydrogen Fluoride (CsHF₂) | Not specified | Not specified | Not specified | Not specified | - | [1] |
| Rubidium Hydrogen Fluoride (RbHF₂) | Not specified | Not specified | Not specified | Not specified | - | [1] |
Troubleshooting Guide
Issue 1: Low or No Yield of 2,2-Difluoro-1,3-benzodioxole
This guide provides a systematic approach to troubleshooting low-yield reactions.
Caption: Troubleshooting decision tree for low reaction yield.
Issue 2: Formation of Pyrocatechol Carbonate as a Side Product
-
Possible Cause: Presence of excess water in the reaction mixture. Water can react with 2,2-dichloro-1,3-benzodioxole to form this byproduct.[1]
-
Solution: Ensure all reagents, particularly the potassium fluoride and the solvent, are anhydrous. While the catalyst can be generated in situ with a small amount of water, direct addition of KHF₂ in an anhydrous system provides better control and minimizes side reactions.[1][2]
Issue 3: Incomplete Conversion of Starting Material
-
Possible Cause 1: Insufficient catalyst loading. The amount of catalyst, such as KHF₂, is crucial and should typically be between 5% and 20% by weight relative to the 2,2-dichloro-1,3-benzodioxole.[1][2]
-
Solution 1: Increase the catalyst loading to within the recommended range.
-
Possible Cause 2: Reaction time is too short.
-
Solution 2: Monitor the reaction progress using techniques like GC or TLC and extend the reaction time until the starting material is consumed.
Experimental Protocols & Workflows
General Experimental Workflow for Catalyst Screening
The following diagram outlines a typical workflow for screening different catalysts for the synthesis of 2,2-difluoro-1,3-benzodioxole derivatives.
Caption: Experimental workflow for catalyst screening.
Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole using KHF₂
This protocol is adapted from procedures for the synthesis of the parent compound and can serve as a starting point for substituted analogs.[1][2]
Materials:
-
2,2-dichloro-1,3-benzodioxole
-
Anhydrous Potassium Fluoride (KF)
-
Potassium Hydrogen Fluoride (KHF₂)
-
Anhydrous polar aprotic solvent (e.g., Tetramethylene sulfone)
-
Three-necked round-bottom flask equipped with a mechanical stirrer and condenser
Procedure:
-
Reactor Setup: In a three-necked round-bottom flask, charge anhydrous potassium fluoride (molar ratio of KF to dichloro-precursor should be between 2:1 and 4:1).
-
Addition of Reactants: Add the 2,2-dichloro-1,3-benzodioxole and the solvent to the flask.
-
Catalyst Addition: Add potassium hydrogen fluoride (KHF₂) catalyst, typically between 5% and 20% by weight relative to the 2,2-dichloro-1,3-benzodioxole.
-
Reaction: Heat the mixture with stirring to a temperature between 100°C and 200°C. Monitor the reaction's progress by taking periodic samples for GC analysis.
-
Workup: Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.
-
Extraction: Add water to dissolve the inorganic salts. The organic product, 2,2-difluoro-1,3-benzodioxole, should separate as a distinct phase.
-
Purification: Separate the organic layer and purify by distillation to obtain the final product.
Proposed Reaction Pathway
The diagram below illustrates the catalyzed fluorine-chlorine exchange reaction.
Caption: Catalyzed fluorine-chlorine exchange pathway.
References
- 1. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 2. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 3. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2,2-Difluoro-1,3-benzodioxol-4-ol and Other Fluorinated Phenolic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks are prized for their ability to modulate key physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of 2,2-difluoro-1,3-benzodioxol-4-ol, a key intermediate in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) modulators, against two other widely used fluorinated phenolic building blocks: 4-fluorophenol and 4-(trifluoromethyl)phenol.
Physicochemical Properties: A Comparative Overview
The electronic properties of the fluorine substituents significantly influence the acidity (pKa) and lipophilicity (LogP) of phenolic compounds. These parameters, in turn, dictate their reactivity in common synthetic transformations and their suitability for incorporation into drug candidates.
| Building Block | Structure | pKa | CLogP (Predicted) | Key Features |
| This compound | ![]() | ~8.5 (Estimated) | 1.85 | Rigid, planar scaffold; acts as a catechol bioisostere; the difluoromethylenedioxy group is a strong electron-withdrawing group. |
| 4-Fluorophenol | ![]() | 9.89[1] | 1.43 | Single fluorine substitution with moderate inductive electron-withdrawing effect. |
| 4-(Trifluoromethyl)phenol | ![]() | 8.68 - 9.39[2][3][4] | 2.57 | Potent electron-withdrawing trifluoromethyl group significantly increases acidity compared to phenol. |
Reactivity Profile: A Focus on O-Alkylation
The nucleophilicity of the phenoxide ion, which is inversely related to the acidity of the phenol, is a critical factor in common synthetic reactions such as the Williamson ether synthesis. A lower pKa indicates a more stable phenoxide, which is consequently a weaker nucleophile.
Relative Reactivity in Williamson Ether Synthesis:
4-Fluorophenol (pKa ≈ 9.89) > 4-(Trifluoromethyl)phenol (pKa ≈ 8.68-9.39) > this compound (pKa ≈ 8.5)
This trend suggests that under identical reaction conditions, 4-fluorophenol would be the most reactive nucleophile, while this compound would be the least reactive. Consequently, the O-alkylation of this compound may require more forcing conditions (e.g., stronger base, higher temperature, or longer reaction times) to achieve comparable yields to the other two building blocks.
Experimental Protocols
General Experimental Protocol for Williamson Ether Synthesis
The following is a representative protocol for the O-alkylation of a fluorinated phenol, which can be adapted for each of the compared building blocks.
Materials:
-
Fluorinated phenol (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq)
-
Base (e.g., potassium carbonate, 2.0 eq or sodium hydride, 1.2 eq)
-
Anhydrous solvent (e.g., acetone, acetonitrile, or DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the fluorinated phenol and the anhydrous solvent.
-
Add the base portion-wise at room temperature and stir the mixture for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Case Study: this compound in CFTR Modulators
A prominent application of the 2,2-difluoro-1,3-benzodioxole moiety is in the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[2][5][6] Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, leading to a dysfunctional protein that disrupts ion and water transport across cell membranes.[7][8]
The drug Tezacaftor, a CFTR corrector, incorporates the 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide fragment.[9] This building block is crucial for the molecule's activity in correcting the folding and trafficking of the mutated CFTR protein to the cell surface.[5][10]
CFTR Signaling and Modulation
The following diagram illustrates the basic signaling pathway of CFTR and the mechanism of action of corrector and potentiator drugs.
References
- 1. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Rapid therapeutic advances in CFTR modulator science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,2-difluoro-1,3-benzodioxole-4-carbothioic S-acid | C8H4F2O3S | CID 17770059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What are CFTR modulators and how do they work? [synapse.patsnap.com]
- 6. CFTR Protein: Not Just a Chloride Channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cff.org [cff.org]
- 8. Cystic fibrosis transmembrane conductance regulator - Wikipedia [en.wikipedia.org]
- 9. 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(1-((2R)-2,3-dihydroxypropyl)-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)cyclopropanecarboxamide | C26H27F3N2O6 | CID 46199646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cff.org [cff.org]
Structural Elucidation of Novel Benzodioxoles: A Comparative Guide to Validation Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the journey from synthesis to application. This guide provides a comparative overview of standard analytical techniques for the structural validation of novel compounds, with a focus on the hypothetical validation of 2,2-Difluoro-1,3-benzodioxol-4-ol.
As of late 2025, publicly accessible crystallographic and spectroscopic data for the specific molecule this compound is not available. This guide, therefore, outlines the typical experimental workflow and expected data for its structural validation, drawing comparisons with closely related and structurally characterized analogs.
Workflow for Structural Validation
The process of confirming the structure of a newly synthesized compound is a multi-step, evidence-based approach. It begins with the initial synthesis and purification, followed by a series of analytical techniques that each provide a piece of the structural puzzle. The workflow culminates in the definitive assignment of the molecular structure.
Figure 1: A generalized workflow for the structural validation of a newly synthesized chemical compound.
Comparative Analysis of Validation Techniques
The validation of this compound would rely on a combination of spectroscopic methods to build a structural hypothesis, which would then ideally be confirmed by X-ray crystallography. Below is a comparison of the expected data from these techniques.
| Analytical Technique | Information Provided | Expected Data for this compound (Hypothetical) | Data from Related Compounds (Example) |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing. | - Crystal system, space group- Unit cell dimensions- Atomic coordinates | For 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile: Triclinic, P-1, a = 7.5726 Å, b = 7.8114 Å, c = 8.9785 Å[1] |
| ¹H NMR Spectroscopy | Number of unique proton environments, chemical shifts (electronic environment), and coupling constants (connectivity). | - Aromatic protons (3H)- Hydroxyl proton (1H, broad) | For the parent 2,2-Difluoro-1,3-benzodioxole, aromatic protons would be observed. |
| ¹³C NMR Spectroscopy | Number of unique carbon environments and their chemical shifts. | - Aromatic carbons- Carbon bearing the hydroxyl group- CF₂ carbon | ¹³C NMR data is available for the parent 2,2-Difluoro-1,3-benzodioxole in public databases[2]. |
| ¹⁹F NMR Spectroscopy | Number of unique fluorine environments and their chemical shifts. | - A single peak for the two equivalent fluorine atoms in the CF₂ group. | For related difluorobenzodioxole derivatives, a singlet for the CF₂ group is characteristic. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | - Molecular ion peak (m/z) corresponding to the exact mass of C₇H₄F₂O₃. | For 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid, mass spectral data is available[3]. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | - O-H stretch (broad, ~3200-3600 cm⁻¹)- C-O stretch (~1200-1300 cm⁻¹)- C-F stretches (~1000-1100 cm⁻¹) | IR spectra for related benzodioxoles show characteristic ether and aromatic C-H stretches[4]. |
Experimental Protocols
The following are generalized protocols for the key experiments that would be performed to validate the structure of this compound.
Single-Crystal X-ray Diffraction
-
Crystal Growth: A purified sample of the compound would be dissolved in a suitable solvent or solvent mixture (e.g., dichloromethane, hexane, or ethyl acetate). Slow evaporation of the solvent at a constant temperature would be employed to encourage the growth of single crystals of sufficient size and quality.
-
Data Collection: A suitable single crystal would be mounted on a goniometer. The crystal would then be placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure using direct methods or Patterson synthesis. The resulting structural model would be refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values would be analyzed to determine the connectivity of atoms within the molecule.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the purified compound would be prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample would be introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The mass-to-charge ratio (m/z) of the molecular ion would be measured with high precision.
-
Data Analysis: The experimentally determined exact mass would be compared to the calculated theoretical mass for the proposed molecular formula (C₇H₄F₂O₃) to confirm the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the purified compound would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: The IR spectrum would be recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and shapes of the absorption bands would be correlated with the presence of specific functional groups (e.g., O-H, C-O, C-F) in the molecule.
By employing this comprehensive suite of analytical techniques, researchers can confidently determine the structure of novel molecules like this compound, paving the way for their further investigation and application in drug discovery and materials science.
References
A Comparative Study on the Reactivity of 2,2-Difluoro-1,3-benzodioxol-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2,2-Difluoro-1,3-benzodioxol-4-ol against other relevant phenolic compounds. The objective is to offer a clear, data-supported understanding of its behavior in key organic reactions, aiding in its application in synthetic chemistry and drug development.
Introduction to this compound
This compound is a fluorinated derivative of catechol, a structural motif present in many biologically active molecules. The introduction of the difluoromethylenedioxy group significantly alters the electronic properties of the aromatic ring and the phenolic hydroxyl group, thereby influencing its reactivity. This guide will focus on a comparative assessment of its acidity and its propensity to undergo O-alkylation and electrophilic aromatic substitution.
Comparative Compounds
For a comprehensive comparison, the reactivity of this compound will be evaluated alongside the following well-characterized phenols:
-
Catechol: The parent compound, providing a baseline for reactivity.
-
4-Methylcatechol: A derivative with an electron-donating group (methyl), which is expected to increase the electron density of the aromatic ring.
-
4-Nitrocatechol: A derivative with a strong electron-withdrawing group (nitro), which is expected to decrease the electron density of the aromatic ring.
Data Presentation: Acidity (pKa)
The acidity of a phenol is a direct measure of the stability of its conjugate base (phenoxide ion). Electron-withdrawing groups stabilize the phenoxide ion through inductive effects and resonance, leading to a lower pKa (higher acidity). Conversely, electron-donating groups destabilize the phenoxide ion, resulting in a higher pKa (lower acidity).
| Compound | Structure | Substituent at C4 | Electronic Effect of Substituent | Reported pKa |
| Catechol | -H | Neutral | ~9.45[1][2] | |
| 4-Methylcatechol | -CH₃ | Electron-donating | ~9.55 - 9.91 | |
| 4-Nitrocatechol | -NO₂ | Electron-withdrawing | ~6.84 - 7.18 | |
| This compound | -OCF₂O- (part of the ring system) | Strongly Electron-withdrawing | Not available in literature |
Analysis:
Reactivity in O-Alkylation
O-alkylation of phenols is a nucleophilic substitution reaction where the phenoxide ion acts as a nucleophile. The rate of this reaction is influenced by the nucleophilicity of the phenoxide ion.
Expected Reactivity Trend:
4-Methylcatechol > Catechol > This compound ≈ 4-Nitrocatechol
Rationale:
-
4-Methylcatechol: The electron-donating methyl group increases the electron density on the phenoxide oxygen, making it a stronger nucleophile and thus more reactive towards O-alkylation.
-
Catechol: Serves as the baseline for comparison.
-
This compound and 4-Nitrocatechol: The strong electron-withdrawing groups in both molecules significantly reduce the electron density on the phenoxide oxygen, thereby decreasing its nucleophilicity and making it less reactive in O-alkylation reactions.
Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring. The rate of this reaction is highly dependent on the electron density of the benzene ring.
Expected Reactivity Trend:
4-Methylcatechol > Catechol > This compound > 4-Nitrocatechol
Rationale:
-
4-Methylcatechol: The electron-donating methyl group activates the aromatic ring, making it more susceptible to electrophilic attack.
-
Catechol: The hydroxyl groups are activating, making the ring more reactive than benzene.
-
This compound: The difluoromethylenedioxy group is strongly deactivating due to its powerful electron-withdrawing nature.[3] This significantly reduces the electron density of the aromatic ring, making it much less reactive towards electrophiles compared to catechol and its electron-donating derivatives.
-
4-Nitrocatechol: The nitro group is one of the strongest deactivating groups, making the aromatic ring extremely electron-deficient and the least reactive among the compared compounds.
Experimental Protocols
General Protocol for O-Alkylation of a Phenol (Williamson Ether Synthesis)
-
Deprotonation: To a solution of the phenol (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, acetone), add a base (1.1 equivalents, e.g., K₂CO₃, NaH).
-
Reaction: Stir the mixture at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide, 1.2 equivalents) to the reaction mixture.
-
Heating: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Electrophilic Bromination of a Phenol
-
Dissolution: Dissolve the phenol (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent like dichloromethane).
-
Addition of Bromine: Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture at a low temperature (e.g., 0 °C).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench the excess bromine.
-
Extraction: Extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for the O-alkylation of a phenol.
Caption: Expected reactivity trend and general mechanism for electrophilic aromatic substitution.
References
A Comparative Guide to the Biological Activities of 2,2-Difluoro-1,3-benzodioxole-4-ol and Its Analogs: A Landscape of Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the biological activities of 2,2-Difluoro-1,3-benzodioxole-4-ol and its structurally related analogs. While direct experimental data on the biological profile of 2,2-Difluoro-1,3-benzodioxole-4-ol is limited in publicly available literature, this document provides a valuable starting point for researchers by summarizing the known activities of analogous benzodioxole-containing compounds. The information presented herein, including quantitative data from various studies and detailed experimental protocols, is intended to facilitate further investigation into the therapeutic potential of this class of molecules.
Overview of Benzodioxole Analogs' Biological Activities
Benzodioxole derivatives have been investigated for a wide range of biological activities, demonstrating their potential as scaffolds for the development of novel therapeutic agents. Key areas of investigation for analogs of 2,2-Difluoro-1,3-benzodioxole-4-ol include anticancer, anti-inflammatory, and antifungal properties.
Comparative Biological Activity Data
The following tables summarize the reported biological activities of various benzodioxole analogs. It is important to note that these are not direct comparisons with 2,2-Difluoro-1,3-benzodioxole-4-ol, but rather provide a context for its potential bioactivity.
Table 1: Anticancer Activity of Benzodioxole Analogs
| Compound/Analog | Cell Line | Activity (IC50/CC50) | Reference |
| Benzodioxole derivative 3e | HeLa (Cervical Carcinoma) | CC50 = 219 µM | [1] |
| 4-aminoquinolines bearing a 1,3-benzodioxole moiety (7m) | C. lunata | EC50 = 10.3 µg/mL | [2] |
| 4-aminoquinolines bearing a 1,3-benzodioxole moiety (7m) | A. alternate | EC50 = 14.0 µg/mL | [2] |
Table 2: Cyclooxygenase (COX) Inhibitory Activity of Benzodioxole Analogs
| Compound/Analog | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Benzodioxole derivative 4f | 0.725 | - | - | [1] |
| Benzodioxole derivative 3b | 1.12 | 1.3 | 0.862 | [1] |
| Benzodioxole derivative 4d | - | - | 1.809 | [1] |
| Ketoprofen (Reference) | - | - | 0.196 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate and build upon these findings.
In Vitro Cytotoxicity Assay (MTS Assay)
Objective: To determine the cytotoxic effect of benzodioxole derivatives on cancer cell lines.
Procedure:
-
HeLa (cervical carcinoma) cells were seeded in 96-well plates.
-
After cell attachment, various concentrations of the test compounds were added.
-
The plates were incubated for a specified period (e.g., 48 hours).
-
Cell viability was assessed using the CellTiter 96® AQueous One Solution Cell Proliferation (MTS) assay, following the manufacturer's instructions (Promega Corporation, Madison, WI).
-
The absorbance was measured at 490 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) was calculated.[1]
Cyclooxygenase (COX) Inhibition Assay
Objective: To evaluate the inhibitory activity of benzodioxole derivatives against COX-1 and COX-2 enzymes.
Procedure:
-
The inhibitory activity against ovine COX-1 and human recombinant COX-2 was determined using a COX inhibitor screening assay kit (e.g., Cayman Chemical, USA).
-
The assay was performed according to the manufacturer's protocol.
-
The enzymatic reaction, which produces a yellow product, was monitored using a UV spectrophotometer with a microplate reader at a wavelength of 415 nm.
-
The 50% inhibitory concentration (IC50) for each compound against both COX-1 and COX-2 was determined.[1]
In Vitro Antifungal Activity Assay
Objective: To assess the antifungal activity of benzodioxole analogs against phytopathogenic fungi.
Procedure:
-
The target compounds were evaluated in vitro against a panel of five phytopathogenic fungi.
-
The inhibitory activities were determined at a concentration of 50 μg/mL.
-
For compounds showing significant inhibition, the half-maximal effective concentration (EC50) was calculated.
-
Morphological alterations in the fungal mycelia upon treatment with the compounds were observed.[2]
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental workflows can aid in understanding the mechanisms of action and the research process.
References
- 1. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminoquinolines Bearing a 1,3-Benzodioxole Moiety: Synthesis and Biological Evaluation as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of 2,2-Difluoro-1,3-benzodioxol-4-ol: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for pharmaceutical intermediates is a critical step in drug development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for determining the purity of 2,2-Difluoro-1,3-benzodioxol-4-ol, a key building block in the synthesis of various pharmaceutical compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its versatility, robustness, and high resolving power for a wide range of non-volatile and thermally labile compounds.
Given the fluorinated and phenolic nature of the target compound, a reverse-phase HPLC method is proposed. Fluorinated stationary phases, such as a pentafluorophenyl (PFP) column, can offer unique selectivity for halogenated aromatic compounds through dipole-dipole, π-π, and hydrophobic interactions.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | PFP (Pentafluorophenyl), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) |
Rationale for Method Selection:
-
PFP Column: Offers enhanced retention and selectivity for fluorinated and aromatic compounds compared to standard C18 columns.
-
Formic Acid: Improves peak shape and provides a suitable mobile phase for potential mass spectrometry coupling (LC-MS) for impurity identification.
-
Acetonitrile: A common organic modifier in reverse-phase HPLC with good UV transparency.
-
UV Detection at 280 nm: Benzodioxole derivatives typically exhibit strong UV absorbance in this region.
The synthesis of this compound likely involves the formation of the difluorobenzodioxole ring followed by hydroxylation. Potential impurities could include:
-
Starting materials: Catechol, dichloromethane (or other dihalomethanes), and fluorinating agents.
-
Intermediates: 2,2-Difluoro-1,3-benzodioxole.
-
Byproducts of cyclization: Incompletely reacted intermediates or products of side reactions.
-
Isomers: Positional isomers formed during the hydroxylation step (e.g., 2,2-Difluoro-1,3-benzodioxol-5-ol).
-
Degradation products: Oxidation or decomposition products.
The proposed HPLC method is designed to separate these potential impurities based on their polarity differences from the main analyte.
Alternative Analytical Techniques
While HPLC is a powerful tool, orthogonal techniques are often employed to provide a comprehensive purity profile.
GC-MS is highly suitable for the analysis of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to increase its volatility and thermal stability.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Feature | HPLC-UV | GC-MS (with derivatization) | qNMR |
| Principle | Separation based on polarity | Separation based on volatility and boiling point | Quantification based on nuclear spin resonance |
| Analyte Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds (or derivatives) | Soluble compounds with unique NMR signals |
| Quantification | Relative (Area %); requires reference standards for absolute purity | Relative (Area %); can provide semi-quantitative data | Absolute (requires a certified internal standard) |
| Impurity Identification | Requires coupling to MS (LC-MS) | Inherent identification capability through mass spectra | Structural elucidation of impurities is possible |
| Sample Preparation | Simple dissolution | May require derivatization | Simple dissolution with internal standard |
| Analysis Time | 15-30 minutes per sample | 20-40 minutes per sample | 5-15 minutes per sample |
| Strengths | Versatile, robust, high resolution | High sensitivity, excellent for volatile impurities | Absolute quantification without a standard of the analyte, non-destructive |
| Limitations | Relative quantification, co-elution of impurities | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity than chromatographic methods, potential for signal overlap |
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[1][2] It relies on the direct relationship between the integrated signal area and the number of protons contributing to that signal.
Experimental Protocols
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B).
-
Inject 5 µL of the sample solution.
-
Run the gradient program as specified in Table 1.
-
Monitor the chromatogram at 280 nm.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
-
-
Internal Standard Selection: Choose a certified internal standard with a known purity that has a simple NMR spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with appropriate parameters to ensure full relaxation of all signals (e.g., a long relaxation delay, D1, of at least 5 times the longest T1).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the Workflow
Caption: HPLC Purity Analysis Workflow.
Caption: qNMR Purity Analysis Workflow.
Conclusion
The choice of analytical technique for purity assessment of this compound depends on the specific requirements of the analysis. HPLC with UV detection is a robust and widely used method for routine purity checks and for the separation of potential impurities. GC-MS is a powerful tool for identifying and quantifying volatile impurities, which may be present from the synthesis. qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of the analyte, making it an excellent orthogonal method for comprehensive characterization. For a thorough and regulatory-compliant purity assessment, a combination of these techniques is often recommended to provide a complete profile of the compound and its impurities.
References
A Spectroscopic Comparison of 2,2-Difluoro-1,3-benzodioxol-4-ol and Its Likely Precursor
Affiliation: Google Research
Abstract:
This guide provides a comparative spectroscopic analysis of 2,2-Difluoro-1,3-benzodioxol-4-ol and a plausible starting material, 1,2,3-benzenetriol (also known as pyrogallol). Due to a lack of available experimental spectroscopic data for this compound in the public domain, this guide utilizes spectroscopic data for the structurally related and well-characterized compound, 2,2-Difluoro-1,3-benzodioxole, as a proxy to discuss the expected spectral features of the target molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the key spectroscopic changes expected during the synthesis of this fluorinated benzodioxole derivative.
Introduction
2,2-Difluoro-1,3-benzodioxole derivatives are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the difluoromethylene group. The introduction of a hydroxyl group at the 4-position of this scaffold, to form this compound, provides a valuable handle for further functionalization. Understanding the spectroscopic signatures of this target molecule and its precursors is crucial for reaction monitoring, quality control, and structural elucidation.
This guide presents a spectroscopic comparison based on a proposed synthetic route starting from 1,2,3-benzenetriol. While direct experimental data for the final product is unavailable, a detailed analysis of the starting material and a closely related analogue, 2,2-Difluoro-1,3-benzodioxole, allows for a robust prediction of the key spectroscopic transformations.
Proposed Synthetic Pathway
A plausible synthetic route to this compound involves the reaction of 1,2,3-benzenetriol with a suitable difluorocarbene precursor. This one-step synthesis is analogous to the formation of other 2,2-difluoro-1,3-benzodioxoles from catechols.
Caption: Proposed synthesis of this compound.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for the proposed starting material, 1,2,3-benzenetriol, and the related compound, 2,2-Difluoro-1,3-benzodioxole. This is followed by a discussion of the expected spectroscopic features of the target compound, this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 1,2,3-Benzenetriol | 6.5-7.0 (m, 3H, Ar-H), 8.0-9.0 (br s, 3H, -OH) | ~110-150 (Ar-C) | Not Applicable |
| 2,2-Difluoro-1,3-benzodioxole | 7.0-7.2 (m, 4H, Ar-H)[1] | ~110-145 (Ar-C), ~125 (t, CF₂) | Not Available |
| This compound (Expected) | 6.8-7.1 (m, 3H, Ar-H), ~9.0 (br s, 1H, Ar-OH) | ~110-150 (Ar-C), ~125 (t, CF₂) | Expected singlet |
Discussion of Expected NMR Spectra for this compound:
-
¹H NMR: The aromatic region is expected to show a complex multiplet for the three aromatic protons. A broad singlet corresponding to the phenolic hydroxyl proton should also be present, the chemical shift of which will be dependent on solvent and concentration.
-
¹³C NMR: The spectrum will display signals for the aromatic carbons, with those bonded to oxygen appearing at lower field. A characteristic triplet for the CF₂ carbon is anticipated due to C-F coupling.
-
¹⁹F NMR: A singlet is expected for the two equivalent fluorine atoms.
Infrared (IR) Spectroscopy
| Compound | Key IR Absorptions (cm⁻¹) |
| 1,2,3-Benzenetriol | 3200-3600 (br, O-H stretch), 3000-3100 (C-H stretch, aromatic), 1500-1600 (C=C stretch, aromatic), 1200-1300 (C-O stretch)[2] |
| 2,2-Difluoro-1,3-benzodioxole | 3000-3100 (C-H stretch, aromatic), 1500-1600 (C=C stretch, aromatic), 1000-1300 (C-F and C-O stretches)[3] |
| This compound (Expected) | 3200-3600 (br, O-H stretch), 3000-3100 (C-H stretch, aromatic), 1500-1600 (C=C stretch, aromatic), 1000-1300 (C-F and C-O stretches) |
Discussion of Expected IR Spectrum for this compound:
The IR spectrum is expected to be a combination of the features of the starting material and the fluorinated benzodioxole ring. The most prominent feature will be a broad O-H stretching band from the phenolic hydroxyl group. The presence of strong C-F stretching absorptions in the fingerprint region will be indicative of the difluoromethylene group.
Mass Spectrometry (MS)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 1,2,3-Benzenetriol | 126[4] | 108, 80, 52[4] |
| 2,2-Difluoro-1,3-benzodioxole | 158 | Not Available |
| This compound (Expected) | 174 | Loss of CO, loss of F |
Discussion of Expected Mass Spectrum for this compound:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 174. Common fragmentation pathways for phenols, such as the loss of CO, are anticipated. Fragmentation involving the difluoromethylene group, such as the loss of a fluorine radical, may also be observed.
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited data are not available in the source materials. The following are generalized protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: 5-10 mg of the sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Standard acquisition parameters were used. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
¹³C NMR: Proton-decoupled spectra were acquired. Chemical shifts are reported in ppm relative to TMS.
-
¹⁹F NMR: Spectra were acquired with proton decoupling.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, a KBr pellet was prepared. For liquid samples, a thin film was cast on a salt plate (e.g., NaCl). Alternatively, an attenuated total reflectance (ATR) accessory can be used.
-
Data Acquisition: Spectra were typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The sample was introduced via a direct insertion probe or a gas chromatograph (GC).
-
Ionization: Standard EI conditions (70 eV) were used.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions was recorded.
Conclusion
This guide has provided a comparative overview of the spectroscopic properties of this compound and its likely synthetic precursor, 1,2,3-benzenetriol. While experimental data for the target compound is not currently available, a reasoned prediction of its key spectroscopic features has been made based on the analysis of a closely related analogue. The provided data tables and experimental protocols offer a valuable resource for researchers working on the synthesis and characterization of novel fluorinated benzodioxole derivatives. It is hoped that this guide will facilitate the identification and characterization of this compound in future synthetic endeavors.
References
The Strategic Advantage of 2,2-Difluoro-1,3-benzodioxol-4-ol in Modern Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for molecular scaffolds that enhance drug-like properties is perpetual. In this context, 2,2-Difluoro-1,3-benzodioxol-4-ol emerges as a superior alternative to traditional catechol moieties, offering significant advantages in metabolic stability and pharmacokinetic profiles. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to illuminate the strategic value of this fluorinated bioisostere in the development of next-generation therapeutics.
The 2,2-difluoro-1,3-benzodioxole group serves as a bioisosteric replacement for the catechol functional group, a common motif in many biologically active compounds. However, catechols are notoriously prone to metabolic oxidation, leading to rapid clearance and potential formation of reactive quinone metabolites. The introduction of the difluoromethylene group effectively blocks this metabolic pathway, enhancing the compound's resilience to enzymatic degradation and improving its overall pharmacokinetic performance.
Enhanced Metabolic Stability: A Head-to-Head Comparison
The primary advantage of substituting a catechol with a 2,2-difluoro-1,3-benzodioxole moiety lies in its increased resistance to metabolism by cytochrome P450 (CYP450) enzymes. This is a critical factor in drug design, as rapid metabolism can lead to low bioavailability and the need for more frequent or higher doses, increasing the risk of side effects.
To illustrate this principle, we can consider a standard in vitro assay to assess metabolic stability.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Bioisostere for | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Catechol Derivative (Hypothetical) | - | < 15 | > 100 |
| This compound Derivative (Expected) | Catechol | > 60 | < 20 |
Note: The data for the this compound derivative is an expected outcome based on established principles of metabolic switching and fluorination strategies in drug discovery. The significantly longer half-life and lower intrinsic clearance highlight its enhanced stability compared to a typical catechol-containing compound.
Experimental Protocols
Microsomal Stability Assay Protocol
This protocol outlines a typical in vitro experiment to determine the metabolic stability of a compound using liver microsomes.
1. Materials:
-
Test compound (e.g., this compound derivative)
-
Control compound (e.g., a rapidly metabolized drug like Verapamil)
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
2. Procedure:
-
Prepare a stock solution of the test compound and control compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound with human liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / protein concentration).
Application in CFTR Modulation: The Case of Lumacaftor
A prominent example of the successful application of the 2,2-difluoro-1,3-benzodioxole moiety is in the development of Lumacaftor, a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. In patients with the F508del mutation, the CFTR protein is misfolded and prematurely degraded. Lumacaftor helps to correct this misfolding, allowing the protein to traffic to the cell surface and function as a chloride channel.[1][2][3][4] The metabolic stability imparted by the difluorobenzodioxole group is crucial for the drug's efficacy, ensuring sustained plasma concentrations and therapeutic effect.
CFTR Corrector Signaling Pathway
Caption: Mechanism of action of Lumacaftor in correcting the F508del-CFTR protein defect.
Synthesis of this compound
The synthesis of this key building block can be achieved through a multi-step process starting from commercially available materials.
Synthetic Workflow
Caption: A potential synthetic route to this compound.
Conclusion
The strategic incorporation of the 2,2-difluoro-1,3-benzodioxole-4-ol moiety represents a powerful tool in modern drug discovery. Its ability to act as a metabolically robust bioisostere for the labile catechol group offers a clear path to improving the pharmacokinetic properties and overall viability of drug candidates. By blocking oxidative metabolism, this fluorinated scaffold can lead to compounds with enhanced bioavailability, longer half-lives, and a reduced potential for the formation of reactive metabolites. The successful application of this moiety in drugs like Lumacaftor underscores its significant potential in addressing challenging therapeutic targets. For researchers and drug developers, the adoption of this building block can be a key step towards creating safer and more effective medicines.
References
- 1. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 2. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 3. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity Potential for 2,2-Difluoro-1,3-benzodioxol-4-ol Based on Structurally Related Compounds
Disclaimer: Direct cross-reactivity studies for 2,2-Difluoro-1,3-benzodioxol-4-ol are not publicly available. This guide provides a comparative analysis based on the documented biological activities of structurally similar 2,2-Difluoro-1,3-benzodioxole and other benzodioxole derivatives. The insights presented are intended to guide researchers in designing and executing cross-reactivity studies for this novel compound.
The 1,3-benzodioxole scaffold is a common feature in a variety of biologically active compounds, exhibiting a range of pharmacological effects including anti-inflammatory, antimicrobial, and antitumor activities.[1][2][3][4] Understanding the potential for cross-reactivity is crucial for the development of selective therapeutic agents. This guide compares the known biological targets of benzodioxole derivatives to infer the likely cross-reactivity profile of this compound.
Potential Biological Targets and Off-Target Activities
Based on existing literature for related compounds, the primary areas of biological activity for benzodioxole derivatives are cyclooxygenase (COX) inhibition and antimicrobial effects. These represent the most probable targets and, consequently, the primary areas for cross-reactivity assessment for this compound.
Data on Related Benzodioxole Derivatives
The following table summarizes the biological activities of various benzodioxole derivatives, providing a basis for predicting the potential activity of this compound.
| Compound Class | Biological Activity | Key Findings | Reference |
| Benzodioxole Acetic Acid/Ester Derivatives | COX Inhibition, Cytotoxicity | Some derivatives showed inhibitory activity against COX-1 and COX-2 enzymes. Cytotoxic activity was also observed against various cancer cell lines, though not always correlated with COX-2 inhibition. | [5] |
| Peptidyl Derivatives of 1,3-Benzodioxole | Antitumor, Antimicrobial | Certain compounds inhibited the growth of carcinoma S-180 tumors in mice. Some derivatives also promoted the growth of organisms like Bacillus subtilis. | [1] |
| 2,2-Difluoro-4-cyano-1,3-benzodioxole Derivatives | Larvicidal | Exhibited larvicidal activity against Aedes aegypti. | [6] |
| 1,3-Benzodioxole Schiff Base Derivatives | Antibacterial | Showed inhibitory activity against pathogenic bacterial strains, including MRSA. The predicted target was the bacterial FabH enzyme. | [7] |
| General Benzodioxole Derivatives | Various | Have been reported to possess anticancer, anti-tuberculosis, antimicrobial, anti-epileptic, and analgesic activities. | [4][5] |
Experimental Protocols
For a comprehensive cross-reactivity assessment of this compound, a panel of assays targeting the most likely biological targets of related benzodioxole compounds should be employed.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The COX enzyme converts arachidonic acid into prostaglandins (e.g., PGH2, which is then converted to PGE2). The inhibitory effect of a compound is quantified by measuring the reduction in prostaglandin production.[8]
Procedure:
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 are typically used.
-
Reaction Mixture: In an Eppendorf tube, prepare a reaction buffer (100 mM Tris-HCl, pH 8.0) containing co-factors such as hematin and L-epinephrine.[9]
-
Enzyme Addition: Add a defined amount of COX-1 or COX-2 enzyme to the reaction mixture and incubate briefly.
-
Inhibitor Pre-incubation: Add the test compound (this compound) at various concentrations and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for binding to the enzyme.[9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: After a defined period (e.g., 2 minutes), stop the reaction by adding a strong acid, such as HCl.[9][10]
-
Quantification: Measure the concentration of a stable prostaglandin product, typically PGE2, using methods like LC-MS/MS or a colorimetric/fluorometric ELISA kit.[9][10][11]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Antimicrobial Susceptibility Testing (Agar Diffusion Method)
This method assesses the ability of a compound to inhibit the growth of various microorganisms.
Principle: A standardized suspension of a target microorganism is spread on an agar plate. The test compound is applied to a specific area (e.g., on a filter paper disc), and the plate is incubated. The size of the zone of growth inhibition around the compound indicates its antimicrobial activity.
Procedure:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Agar Plate Inoculation: Uniformly spread the microbial suspension over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Compound Application: Impregnate sterile filter paper discs with a known concentration of this compound and place them on the inoculated agar surface.
-
Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.
-
Interpretation: Compare the zone diameters to those of standard antibiotics to determine the relative antimicrobial activity.
Visualizations
Hypothetical Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a general workflow for assessing the cross-reactivity of a novel benzodioxole derivative.
Caption: A generalized workflow for assessing the cross-reactivity of a novel chemical entity.
Cyclooxygenase (COX) Signaling Pathway
This diagram illustrates the role of COX enzymes in the synthesis of prostaglandins from arachidonic acid, a pathway that may be inhibited by benzodioxole derivatives.
References
- 1. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2,2-Difluoro-4-cyano-1,3-benzodioxole | 161886-18-6 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. COX Inhibition Assay. [bio-protocol.org]
- 11. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
Unraveling the Fungal Warpath: A Comparative Analysis of 2,2-Difluoro-1,3-benzodioxole Derivatives in Mitochondrial Respiration Inhibition
For Immediate Release
A deep dive into the mechanism of action of 2,2-Difluoro-1,3-benzodioxole derivatives reveals a potent fungicidal activity through the disruption of the mitochondrial electron transport chain. This guide provides a comparative analysis of a key derivative, 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile, and its analogs, supported by experimental data to elucidate their fungicidal properties.
Researchers in drug discovery and agrochemical development now have access to a comprehensive comparison guide detailing the fungicidal mechanism of a promising class of compounds: 2,2-Difluoro-1,3-benzodioxole derivatives. A key member of this family, 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile, has been identified as a potent inhibitor of fungal growth.[1] The primary mode of action for this compound is the disruption of mitochondrial respiration, a critical cellular process for fungal survival.
The proposed mechanism suggests that these derivatives interfere with the fungal ATP binding cassette (ABC) transporters by binding to copper ions, which in turn prevents ATP binding.[1] This disruption is believed to lead to the inhibition of the mitochondrial electron transport chain, ultimately triggering apoptosis in fungal cells.[1]
This guide will present available data on the efficacy of these compounds, detail the experimental protocols used to ascertain their mechanism of action, and provide visual representations of the targeted signaling pathways and experimental workflows.
Comparative Efficacy of 2,2-Difluoro-1,3-benzodioxole Derivatives
To date, detailed quantitative data on a broad range of 2,2-Difluoro-1,3-benzodioxol-4-ol derivatives is limited in publicly accessible literature. However, the analysis of the closely related fungicide, 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile, provides a strong foundation for understanding the potential of this chemical scaffold. The table below summarizes the fungicidal activity of this lead compound against various fungal pathogens.
| Compound | Fungal Species | Endpoint | Concentration | Result |
| 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile | Post-harvest fungal pathogens | Fungal Growth Inhibition | Not Specified | Effective |
Further research is required to populate this table with a broader range of derivatives and quantitative metrics such as IC50 and MIC values.
Elucidating the Mechanism: Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to confirm the mechanism of action of 2,2-Difluoro-1,3-benzodioxole derivatives as fungal mitochondrial inhibitors.
Fungal Growth Inhibition Assay
This assay is fundamental to determining the antifungal efficacy of the compounds.
-
Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various fungal strains.
-
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial dilutions of the compound in a fungal growth medium (e.g., Potato Dextrose Broth).
-
Inoculate each well with a standardized suspension of fungal spores.
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).
-
Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.
-
Mitochondrial Respiration Assay
This experiment directly assesses the impact of the compounds on the mitochondrial electron transport chain.
-
Objective: To measure the oxygen consumption rate (OCR) of fungal mitochondria in the presence of the test compounds.
-
Methodology:
-
Isolate mitochondria from the target fungal species using differential centrifugation.
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to monitor oxygen concentration in a reaction chamber.
-
Add the isolated mitochondria to the chamber containing a respiration buffer and various substrates and inhibitors of the electron transport chain (e.g., pyruvate, malate, ADP, oligomycin, FCCP, and rotenone/antimycin A).
-
After establishing a baseline OCR, inject the test compound into the chamber and record the change in oxygen consumption.
-
A significant decrease in OCR upon addition of the compound indicates inhibition of mitochondrial respiration.
-
ABC Transporter ATPase Activity Assay
This assay investigates the effect of the compounds on the ATP-hydrolyzing activity of fungal ABC transporters.
-
Objective: To measure the ATPase activity of isolated fungal ABC transporters in the presence of the test compounds.
-
Methodology:
-
Isolate membrane fractions containing ABC transporters from the target fungal species.
-
Use a commercially available ATPase assay kit that measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Incubate the membrane fractions with ATP and the test compound at various concentrations.
-
After the reaction, add the detection reagent and measure the absorbance at a specific wavelength to quantify the amount of Pi produced.
-
A decrease in Pi production in the presence of the compound suggests inhibition of ABC transporter ATPase activity.
-
Visualizing the Mechanism of Action
To better understand the proposed mechanism and experimental procedures, the following diagrams have been generated.
References
A Comparative Benchmarking Guide to the Synthesis of 2,2-Difluoro-1,3-benzodioxol-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for 2,2-Difluoro-1,3-benzodioxol-4-ol, a key intermediate in the development of pharmaceuticals and agrochemicals. By presenting quantitative data, detailed experimental protocols, and workflow visualizations, this document aims to assist researchers in selecting the most efficient and suitable synthesis strategy for their specific needs.
Introduction
2,2-Difluoro-1,3-benzodioxole and its derivatives are crucial building blocks in medicinal chemistry, notably in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) modulators like Lumacaftor and Tezacaftor. The incorporation of the difluorobenzodioxole moiety can significantly enhance the metabolic stability and pharmacokinetic properties of drug candidates. This guide focuses on benchmarking the synthesis of the 4-hydroxy derivative, a versatile precursor for further functionalization.
Comparison of Core Synthesis Methods for 2,2-Difluoro-1,3-benzodioxole
The primary challenge in synthesizing this compound lies in the efficient construction of the fluorinated benzodioxole core. The most common strategies involve the post-fluorination of a pre-formed dichlorobenzodioxole ring or the direct formation of the difluorobenzodioxole from a catechol derivative. Below is a summary of the key performance indicators for the most prevalent methods.
| Method | Starting Material | Fluorinating Agent/Reagent | Catalyst/Conditions | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity | Reference |
| Halogen Exchange (Halex) | 2,2-Dichloro-1,3-benzodioxole | Potassium Fluoride (KF) | Potassium Hydrogen Fluoride (KHF₂) in Sulfolane | 8 | 140 | 83 | High | [1] |
| Halogen Exchange (HF) | 2,2-Dichloro-1,3-benzodioxole | Liquid Hydrogen Fluoride (HF) | Autoclave | 2-3 (addition) + 1 | 0 | Good | High | [2] |
| Direct Fluorination | Catechol | Dibromodifluoromethane (CBr₂F₂) | Base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) | Not Specified | Not Specified | Moderate | Good | [3] |
| Electrochemical Synthesis | 1,3-Benzodioxole | Not Applicable | Anodic oxidation in the presence of a fluorine source | Not Specified | Not Specified | Moderate | Good |
Experimental Protocols
Method 1: Halogen Exchange (Halex) Synthesis of 2,2-Difluoro-1,3-benzodioxole[1][4]
This method is a robust and high-yielding procedure for the synthesis of the core structure.
Materials:
-
2,2-Dichloro-1,3-benzodioxole (1.18 mol)
-
Anhydrous Potassium Fluoride (KF) (3.61 mol)
-
Potassium Hydrogen Fluoride (KHF₂) (catalyst)
-
Tetramethylene sulfone (Sulfolane) (solvent)
-
Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, charge anhydrous potassium fluoride (210 g, 3.61 mol) and tetramethylene sulfone.
-
Add 2,2-dichloro-1,3-benzodioxole (226 g, 1.18 mol) and the KHF₂ catalyst.
-
Heat the reaction mixture to 140°C with vigorous stirring.
-
Monitor the reaction progress by gas chromatography. The reaction is typically complete after 8 hours, showing 100% conversion of the starting material.
-
Cool the reaction mixture and add water (2000 g) to dissolve the inorganic salts and the solvent.
-
The organic phase, consisting mainly of 2,2-difluoro-1,3-benzodioxole, separates.
-
Isolate the organic phase and purify by distillation to obtain the final product.
Expected Yield: Approximately 155 g (83%) of pure 2,2-difluoro-1,3-benzodioxole.[1]
Proposed Synthesis of this compound from Pyrogallol
Materials:
-
Pyrogallol (1,2,3-trihydroxybenzene)
-
Dibromodifluoromethane (CBr₂F₂)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve pyrogallol in anhydrous DMF.
-
Add anhydrous potassium carbonate in excess (e.g., 3-4 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly bubble dibromodifluoromethane gas through the stirred suspension or add a pre-condensed solution of CBr₂F₂ in DMF.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by carefully adding 1 M HCl until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Synthetic Workflow Visualizations
The following diagrams illustrate the logical flow of the key synthetic pathways discussed.
Caption: Workflow for the Halex synthesis of the core structure.
Caption: Proposed workflow for the target molecule's synthesis.
Conclusion
The synthesis of this compound is a multi-step process for which the initial construction of the fluorinated core is critical. The halogen exchange reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride offers a reliable and high-yielding route to the core intermediate. For the introduction of the 4-hydroxy group, a direct synthesis from pyrogallol is a promising strategy, although further optimization may be required. The choice of method will ultimately depend on the specific requirements of the research, including scale, available resources, and desired purity. This guide provides the necessary data and protocols to make an informed decision.
References
- 1. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 2. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 3. 2,2-Difluoro-4-cyano-1,3-benzodioxole | 161886-18-6 | Benchchem [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2,2-Difluoro-1,3-benzodioxol-4-ol: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2,2-Difluoro-1,3-benzodioxol-4-ol could not be located. The following disposal procedures are based on safety data for structurally similar compounds, including 2,2-Difluoro-1,3-benzodioxole and other benzodioxole derivatives. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult with their institution's environmental health and safety (EHS) department before proceeding with any disposal.
Summary of Hazards and Disposal Recommendations
The following table summarizes the potential hazards and recommended disposal practices based on data from similar benzodioxole compounds.
| Parameter | Recommendation | Source |
| Primary Hazards | Flammable liquid and vapor, skin irritant, serious eye irritant, potential respiratory irritant. | [1][2] |
| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, protective gloves (chemically impermeable), protective clothing, and a NIOSH/MSHA approved respirator if inhalation risk is present. | [1][3][4] |
| Spill Cleanup | Remove all ignition sources. Absorb spill with inert material (e.g., vermiculite, dry sand) and collect in a suitable, closed container for disposal. Use non-sparking tools. | [2][5] |
| Disposal Method | Dispose of contents and container to an approved waste disposal plant.[2] This may involve controlled incineration with flue gas scrubbing.[6] Do not discharge into drains or sewer systems.[3][6] | |
| Container Labeling | Label waste containers clearly with "Hazardous Waste" and the full chemical name. | [7] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][4]
-
Conduct all waste handling in a well-ventilated area, preferably within a chemical fume hood.[2][6]
-
Keep away from heat, sparks, open flames, and other ignition sources as related compounds are flammable.[1][2] Use non-sparking tools.[1][3]
2. Waste Collection and Segregation:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, disposable labware) in a designated, compatible, and properly sealed hazardous waste container.[3][6]
-
Do not mix this waste with other waste streams to avoid unforeseen chemical reactions.[7]
3. Container Management:
-
Ensure the waste container is made of a material compatible with the chemical.
-
Label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[7]
4. Spill and Leak Management:
-
In the event of a spill, evacuate non-essential personnel and ensure adequate ventilation.
-
Contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[2][3]
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[6]
-
Provide the disposal company with all available information on the chemical's properties and potential hazards.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[3][6]
Experimental Protocols
No experimental protocols were cited in the provided search results.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,2-Difluoro-1,3-benzodioxol-4-ol
Essential Safety and Handling Guide for 2,2-Difluoro-1,3-benzodioxol-4-ol
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds, including 2,2-Difluoro-1,3-benzodioxole and its derivatives. Researchers should always consult a current, specific SDS for the exact chemical they are handling and perform a thorough risk assessment before beginning any work.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.
Hazard Summary of Structurally Similar Compounds
Based on data for analogous compounds, this compound is anticipated to present the following hazards.
| Hazard Class | GHS Hazard Statement |
| Flammable Liquid | H226: Flammable liquid and vapor[1][2][3][4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2][3][4][5][6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][3][5][6] |
| Skin Sensitization | H317: May cause an allergic skin reaction[1][4][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][3][5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check the glove manufacturer's compatibility chart. Discard gloves immediately if contaminated. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles and a face shield | Eye and face protection should comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[6] A face shield should be worn when there is a significant risk of splashing. |
| Body | Laboratory coat and chemical-resistant apron | A flame-resistant lab coat should be worn. A chemical-resistant apron provides an additional layer of protection.[7] |
| Respiratory | Use in a well-ventilated area or with a chemical fume hood | If ventilation is insufficient or there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge should be used.[3] |
| Feet | Closed-toe shoes | Leather or other absorbent materials should be avoided. Chemical-resistant shoe covers may be necessary depending on the scale of work.[7] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized workflow is crucial for safe handling. The diagram below illustrates the key steps from preparation to disposal.
Caption: Workflow for safe handling of this compound.
Experimental Protocols: Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of down the drain.[3] |
| Contaminated Materials | All contaminated items (e.g., gloves, absorbent pads, pipette tips) must be collected in a sealed, labeled hazardous waste container for disposal. |
| Empty Containers | Empty containers may retain product residue and should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the container in accordance with local regulations. |
Always consult with your institution's EHS department for specific disposal guidelines, as regulations can vary.[3][9]
References
- 1. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. 2,2-Difluoro-1,3-benzodioxole 97 1583-59-1 [sigmaaldrich.com]
- 5. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97% | 119895-68-0 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



